(3-Chloropyrazin-2-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-chloropyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTVRJQDIXLFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653998 | |
| Record name | (3-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-32-9 | |
| Record name | (3-Chloropyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (3-Chloropyrazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloropyrazin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. Its pyrazine core, substituted with a chloro and a hydroxymethyl group, offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols for its preparation and validation.
Synthesis of this compound
The most common and efficient pathway to this compound involves a two-step sequence starting from the commercially available 3-chloropyrazine-2-carboxylic acid. This strategy hinges on the initial conversion of the carboxylic acid to its corresponding methyl ester, followed by a selective reduction of the ester to the primary alcohol.
Logical Framework for the Synthetic Approach
An In-Depth Technical Guide to the Physicochemical Properties of (3-Chloropyrazin-2-yl)methanol
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloropyrazin-2-yl)methanol is a pivotal heterocyclic building block in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its physicochemical properties are of paramount importance, governing its reactivity, solubility, and pharmacokinetic profile, thereby directly influencing its utility in drug discovery and development pipelines. This comprehensive technical guide provides a detailed exploration of the core physicochemical characteristics of this compound. We delve into its structural attributes, thermal properties, solubility profile, and spectroscopic signatures. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the precise determination of these properties, empowering researchers with the practical knowledge to rigorously assess this compound. The synthesis, reactivity, and stability of this compound are also discussed, providing a holistic understanding of its chemical behavior. This document is intended to serve as an essential resource for scientists engaged in the design and synthesis of pyrazine-containing bioactive molecules.
Molecular Structure and Chemical Identity
This compound is a substituted pyrazine derivative featuring a chlorine atom at the 3-position and a hydroxymethyl group at the 2-position of the pyrazine ring. This unique arrangement of functional groups dictates its chemical personality, rendering it a valuable synthon in organic synthesis.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 89283-32-9 | [1] |
| Molecular Formula | C₅H₅ClN₂O | [1] |
| Molecular Weight | 144.56 g/mol | [1] |
| Canonical SMILES | C1=CN=C(C(=N1)CO)Cl | |
| InChI | InChI=1S/C5H5ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2 |
Physicochemical Characteristics: A Detailed Analysis
The interplay of the electronegative chlorine atom, the hydrogen-bonding capable hydroxymethyl group, and the aromatic pyrazine core gives rise to a distinct set of physicochemical properties that are critical for its application in drug development.
Physical State and Appearance
At ambient temperature, this compound exists as a solid. Commercial suppliers typically describe it as a white to off-white or pale yellow crystalline powder. The color can be an indicator of purity, with purer samples tending towards white.
Thermal Properties: Melting and Boiling Points
The melting point is a crucial parameter for assessing the purity of a solid compound, while the boiling point provides insight into its volatility.
Table 2: Thermal Profile
| Property | Value | Remarks |
| Melting Point | 76-80 °C | As reported by commercial suppliers. A narrow range within this window suggests higher purity. |
| Boiling Point | 288.6 ± 35.0 °C | This is a predicted value and should be treated as an estimate. Experimental determination is recommended for precise applications. |
Solubility Profile
The solubility of a compound is a critical determinant of its suitability for various reaction conditions and its potential bioavailability. The molecular structure of this compound, possessing both polar and non-polar characteristics, results in a nuanced solubility profile.
Table 3: Solubility Characteristics
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly Soluble | The hydroxymethyl group can engage in hydrogen bonding with water, but the overall aromatic and chlorinated pyrazine ring limits aqueous solubility. |
| Methanol, Ethanol | Soluble | The polarity of simple alcohols is well-suited to solvate both the polar hydroxymethyl group and the pyrazine ring. |
| Chloroform, Dichloromethane | Soluble | These common organic solvents are effective at dissolving a wide range of organic compounds with moderate polarity. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, DMSO is an excellent choice for dissolving many drug-like molecules and is often used for creating stock solutions for biological screening. |
| Hexane, Toluene | Low to Negligible | The non-polar nature of these solvents makes them poor choices for solvating the more polar aspects of the molecule. |
Acidity and Basicity: pKa Considerations
The pKa values of a molecule are fundamental to understanding its ionization state at various pH levels, which in turn influences its solubility, membrane permeability, and interactions with biological targets. The pyrazine ring contains two weakly basic nitrogen atoms.
Table 4: Predicted pKa Values
| Parameter | Predicted Value | Interpretation |
| Most Acidic pKa | 13.19 ± 0.10 | This value is attributed to the hydroxyl proton of the hydroxymethyl group, indicating it is a very weak acid. |
| Most Basic pKa | 0.44 ± 0.10 | This corresponds to the protonation of one of the nitrogen atoms in the pyrazine ring, signifying very weak basicity. |
Given these predicted values, this compound is expected to be predominantly in its neutral, non-ionized form under physiological pH conditions (around 7.4).
Synthesis and Reactivity
Synthetic Approach
A common laboratory-scale synthesis of this compound involves the reduction of a suitable carboxylic acid precursor.
Diagram 1: Synthetic Pathway
Caption: A common synthetic route to this compound.
This two-step, one-pot procedure first activates the carboxylic acid as a mixed anhydride, which is then reduced in situ by sodium borohydride to afford the desired primary alcohol.
Key Reactivity
The chemical reactivity of this compound is characterized by the interplay of its functional groups:
-
Hydroxymethyl Group: As a primary alcohol, this group can be oxidized to the corresponding aldehyde or carboxylic acid. It is also amenable to esterification and etherification reactions.
-
Chloro Group: The chlorine atom attached to the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This provides a convenient handle for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate diverse libraries of pyrazine derivatives.
-
Pyrazine Ring: The aromatic ring itself can undergo further functionalization, although it is generally less reactive towards electrophilic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atoms.
Experimental Protocols for Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound for its use in sensitive applications like drug discovery.
Melting Point Determination
Objective: To ascertain the melting point range of a solid sample as a primary indicator of its purity.
Methodology:
-
Sample Preparation: A small quantity of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is utilized.
-
Measurement:
-
The capillary tube is inserted into the heating block.
-
The temperature is increased rapidly to approximately 10-15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
-
Interpretation: A sharp melting range of 1-2 °C is indicative of high purity. Impurities typically lead to a depression and broadening of the melting range.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of a sample and identify the presence of any impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of around 0.1 mg/mL.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for this type of analysis.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both typically containing 0.1% formic acid to improve peak shape. A representative gradient is as follows:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Pyrazine derivatives exhibit strong UV absorbance. A wavelength of 254 nm is a suitable starting point. The use of a photodiode array (PDA) detector is recommended for assessing peak purity across a range of wavelengths.
-
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the main peak. The purity is calculated as the percentage of the area of the main peak relative to the total area of all observed peaks.
Diagram 2: HPLC Purity Analysis Workflow
Caption: A generalized workflow for the purity determination of this compound by HPLC.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To unequivocally confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or greater).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton NMR spectrum. The expected signals include:
-
Two distinct signals in the aromatic region for the pyrazine protons.
-
A singlet for the methylene (-CH₂-) protons.
-
A signal for the hydroxyl (-OH) proton, which may be broad and its chemical shift can be dependent on concentration and solvent.
-
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The spectrum should show distinct signals for the four carbon atoms of the pyrazine ring and one for the methylene carbon.
-
-
Spectral Interpretation: The chemical shifts, integration values (for ¹H NMR), and coupling patterns are analyzed and compared with predicted values and data from structurally related compounds to confirm the assigned structure.
Stability and Storage
This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is advisable to store it in a tightly sealed container to protect it from moisture. Under these conditions, the compound is expected to be stable for extended periods.
Conclusion
This compound is a compound of significant value to the medicinal chemistry community. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is crucial for its effective and efficient use in the synthesis of novel bioactive molecules. The experimental protocols provided herein offer a robust framework for the quality assessment of this important building block, ensuring the reliability and reproducibility of research outcomes.
References
A Comprehensive Technical Guide to (3-Chloropyrazin-2-yl)methanol (CAS No. 89283-32-9) for Advanced Drug Discovery
This document serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of novel therapeutics. We will explore the core scientific principles and practical methodologies associated with (3-Chloropyrazin-2-yl)methanol, a pivotal heterocyclic building block.
Strategic Importance in Medicinal Chemistry: The Pyrazine Scaffold
The pyrazine nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved drugs.[1] Its electron-deficient nature and capacity for hydrogen bonding interactions make it a highly sought-after motif for designing potent and selective ligands for a variety of biological targets. This compound, with its dual reactive sites—a nucleophilically displaceable chlorine atom and a versatile hydroxymethyl group—offers a strategic entry point for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.[2][3]
Physicochemical & Spectroscopic Profile
A comprehensive understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective use and for ensuring the reproducibility of experimental outcomes.
Core Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89283-32-9 | [2][4] |
| Molecular Formula | C₅H₅ClN₂O | [4] |
| Molecular Weight | 144.56 g/mol | [4] |
| Appearance | Solid | N/A |
| Boiling Point | 256 °C | [5] |
| Flash Point | 108 °C | [5] |
| Purity | Typically ≥97% | [2][4] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. The following data represent typical values obtained in common deuterated solvents.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Solvent: CDCl₃
-
Interpretation: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyrazine ring. A singlet for the methylene protons of the hydroxymethyl group and a broad singlet for the hydroxyl proton, which may exchange with residual water in the solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Solvent: CDCl₃
-
Interpretation: The carbon NMR spectrum will display signals for the four carbon atoms of the pyrazine ring and one signal for the methylene carbon of the hydroxymethyl group. The chemical shifts of the ring carbons are influenced by the electronegative chlorine and nitrogen atoms.
IR (Infrared) Spectroscopy:
-
Key Absorptions: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The C-Cl stretch will appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=N stretching vibrations will also be present.
MS (Mass Spectrometry):
-
Expected Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) at m/z 144, with a characteristic isotopic pattern (approximately 3:1 ratio for [M]⁺ and [M+2]⁺) due to the presence of the chlorine-35 and chlorine-37 isotopes.
Synthesis Protocol: A Field-Proven Methodology
The most reliable and commonly employed method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 3-chloropyrazine-2-carboxylic acid. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficiency in reducing carboxylic acids to primary alcohols.[6][7][8][9][10]
Synthesis Workflow Diagram
Caption: A robust workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 3-chloropyrazine-2-carboxylic acid (1.0 eq) followed by anhydrous tetrahydrofuran (THF). Stir the resulting suspension.
-
Reduction: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq) in THF. Causality: The initial equivalent of LiAlH₄ will react with the acidic proton of the carboxylic acid to liberate hydrogen gas. Subsequent equivalents are required for the reduction. Slow addition at low temperature is crucial to control the exothermic reaction.[8][10]
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, 15% aqueous sodium hydroxide, and then more water. Trustworthiness: This specific quenching procedure, known as the Fieser work-up, is a well-established and safe method for decomposing excess LiAlH₄ and precipitating aluminum salts in a granular form that is easy to filter.[8]
-
Work-up and Isolation: Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with additional THF. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Strategic Applications in Drug Synthesis
The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The chloro group is amenable to palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be readily transformed into other functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyrazine ring makes the chloro substituent an excellent substrate for various cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with boronic acids or their esters. This is a powerful method for introducing aryl or heteroaryl substituents at the 3-position of the pyrazine ring.[11][12][13][14][15]
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with a wide range of amines. This is a key transformation for the synthesis of many kinase inhibitors, which often feature an amino-heterocycle core.[11][12][13]
Functional Group Interconversions of the Hydroxymethyl Group
The hydroxymethyl group provides a handle for a variety of chemical modifications:
-
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, providing alternative functionalities for further elaboration.
-
Etherification: The alcohol can be converted to an ether through reactions such as the Williamson ether synthesis.
-
Esterification: Esterification with carboxylic acids or their derivatives can be used to introduce a variety of side chains.
Logical Relationship Diagram for Synthetic Applications
Caption: Synthetic pathways from this compound.
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of exposure:
-
Skin contact: Wash off immediately with plenty of water.
-
Eye contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek medical attention.
References
- 1. researchgate.net [researchgate.net]
- 2. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of (3-Chloropyrazin-2-yl)methanol
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of (3-Chloropyrazin-2-yl)methanol, a key heterocyclic building block in modern medicinal chemistry. Recognizing the critical role these physicochemical properties play in drug discovery and development, this document outlines a strategic, phase-appropriate approach to generating robust and reliable data. We delve into the causality behind experimental design, from early-stage kinetic solubility screens to definitive thermodynamic solubility and full-scale ICH-compliant forced degradation and stability studies. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to ensure scientific integrity and regulatory compliance.
Introduction: The Strategic Importance of Early Physicochemical Characterization
This compound is a substituted pyrazine derivative. Such nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals, valued for their ability to modulate properties like solubility, lipophilicity, and metabolic stability.[1] The ultimate success of any new chemical entity (NCE) is profoundly influenced by its fundamental physicochemical properties. Poor aqueous solubility can lead to low bioavailability and erratic in vivo exposure, while chemical instability can compromise a drug's safety, efficacy, and shelf-life.[2][3]
Therefore, a thorough investigation of the solubility and stability of this compound is not merely a data collection exercise; it is a critical risk mitigation strategy. Early and accurate assessment of these parameters enables informed decisions in lead optimization, guides formulation development, and establishes the foundation for a successful regulatory submission. This guide presents a logical, multi-tiered approach to this characterization, ensuring that the right questions are asked at the right stage of development.
Solubility Profiling: From High-Throughput Screening to Thermodynamic Truth
Solubility dictates the maximum concentration of a compound in solution, directly impacting its absorption and bioavailability.[2][4] We will explore two key types of solubility measurements: kinetic and thermodynamic.
The Rationale for a Tiered Approach
In early discovery, speed and material conservation are paramount. Kinetic solubility assays are employed to rapidly rank compounds.[4] These assays, which measure the solubility of a compound precipitating from a DMSO stock solution, are not a measure of true equilibrium but provide an invaluable early flag for potential issues.[5][6] As a candidate progresses, the focus shifts to precision. Thermodynamic solubility , which measures the concentration of a saturated solution in equilibrium with its solid form, becomes the "gold standard" and is essential for preclinical and formulation development.[2][4][7]
Experimental Design & Protocols
The objective here is rapid, relative classification. A nephelometric (light-scattering) method is often preferred for its speed and minimal compound requirement.[5][6]
-
Protocol: Nephelometric Kinetic Solubility
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate. Then, add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a range of final compound concentrations (e.g., 1-200 µM) with a final DMSO concentration of ≤1%.[7]
-
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.[4][5]
-
Measurement: Read the plate on a nephelometer to measure light scattering. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.
-
This method determines the true equilibrium solubility and is crucial for downstream development. The shake-flask method is the benchmark for this determination.[5][7]
-
Workflow: Thermodynamic Solubility Determination
Caption: Thermodynamic Solubility Workflow.
-
Protocol: Shake-Flask Thermodynamic Solubility (ICH/FDA Guideline Compliant)
-
System Preparation: Add an excess amount of solid this compound to vials containing pharmaceutically relevant aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.[8]
-
Equilibration: Seal the vials and agitate them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand to let solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 3.2). Compare the result against a standard calibration curve.
-
Data Presentation and Interpretation
Summarize solubility data in a clear, comparative table.
| Parameter | Buffer pH 2.0 | Buffer pH 7.4 | Simulated Intestinal Fluid | Interpretation & Next Steps |
| Kinetic Solubility (µM) | e.g., 150 | e.g., 120 | e.g., 110 | Provides early rank-ordering. High values are favorable. |
| Thermodynamic Solubility (µg/mL) | e.g., 95 | e.g., 75 | e.g., 70 | Gold-standard data for formulation and preclinical dose decisions. |
Stability Profiling: A Foundation for Safety and Efficacy
Stability testing is a regulatory mandate designed to understand how a drug substance changes over time under the influence of various environmental factors.[9][10] The cornerstone of this effort is the development of a stability-indicating analytical method (SIAM) , which is validated by performing forced degradation studies.[11][12][13]
The "Forced Degradation" Imperative
Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions to produce its likely degradation products.[9][11] The purpose is twofold:
-
Pathway Elucidation: To understand the potential degradation pathways of the molecule.[10][11]
-
Method Validation: To prove that the chosen analytical method can separate and quantify the intact drug from all potential degradation products, thus being "stability-indicating."[11][12]
According to ICH Q1A(R2) guidelines, stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[9][10][11] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the molecule entirely.[11]
Protocol: Development of a Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability testing.[12][13][14]
-
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent system (e.g., Acetonitrile:Water 50:50). Prepare a solid-state sample for thermal and photostability testing.
-
Stress Conditions (as per ICH Q1A/Q1B):
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 80°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 105°C for 24 hours.
-
Photostability: Expose the solid sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16][17] Use a control sample protected from light (e.g., wrapped in aluminum foil).[16]
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in all stressed samples to ensure there are no co-eluting degradants.
-
Data Presentation and Interpretation
A summary table is essential for interpreting the results of the forced degradation study.
| Stress Condition | % Assay of Parent Compound | % Degradation | No. of Degradants | Observations / Inferred Pathway |
| Control | 100.0 | 0.0 | 0 | Baseline |
| 0.1 N HCl / 80°C | e.g., 88.5 | e.g., 11.5 | e.g., 2 | Susceptible to acid hydrolysis. |
| 0.1 N NaOH / 80°C | e.g., 92.1 | e.g., 7.9 | e.g., 1 | Moderately susceptible to base hydrolysis. |
| 3% H₂O₂ / RT | e.g., 85.3 | e.g., 14.7 | e.g., 3 | Highly susceptible to oxidation. |
| Thermal (105°C) | e.g., 99.5 | e.g., 0.5 | 0 | Thermally stable. |
| Photolytic (ICH Q1B) | e.g., 94.2 | e.g., 5.8 | e.g., 1 | Susceptible to photodegradation. |
-
Workflow: ICH-Compliant Stability Study Logic
Conclusion: Synthesizing Data for Project Advancement
The comprehensive solubility and stability data generated through the protocols outlined in this guide are fundamental to the successful development of this compound or any NCE. The kinetic solubility data provides a rapid, early assessment for compound selection, while the thermodynamic solubility offers the definitive values required for designing preclinical studies and formulations.
The forced degradation study is the lynchpin of the entire stability program. It not only reveals the intrinsic liabilities of the molecule—in this hypothetical case, a susceptibility to oxidation and acid hydrolysis—but also validates the analytical method that will be used to generate all subsequent long-term stability data. [10][11][18]This information is critical for defining appropriate manufacturing processes, selecting compatible excipients, and determining the necessary packaging and storage conditions to ensure the final drug product remains safe and effective throughout its shelf life. [9][10][19]By adhering to these rigorous, scientifically-grounded principles, development teams can navigate the complexities of pharmaceutical development with confidence.
References
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. ijtsrd.com [ijtsrd.com]
- 14. scispace.com [scispace.com]
- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. youtube.com [youtube.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. qualityhub.com [qualityhub.com]
An In-Depth Technical Guide to the Synthesis and Derivatization of (3-Chloropyrazin-2-yl)methanol: A Scaffold for Drug Discovery
Abstract
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules.[1][2][3][4] Among the vast array of pyrazine-based starting materials, (3-Chloropyrazin-2-yl)methanol stands out as a particularly versatile building block. Its unique bifunctional nature, featuring a reactive chloro-substituent amenable to cross-coupling and nucleophilic substitution, alongside a primary alcohol ready for oxidation, esterification, or etherification, offers a rich landscape for chemical exploration. This guide provides a comprehensive technical overview of the synthesis of this compound and a detailed exploration of the synthetic pathways to its derivatives, underpinned by mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of the Pyrazine Core
Pyrazine and its derivatives are integral to numerous blockbuster drugs, demonstrating a wide spectrum of biological activities including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] The two nitrogen atoms within the aromatic ring are key to their biological function, often participating in hydrogen bonding interactions with protein targets.[3] The inherent electron-deficient nature of the pyrazine ring significantly influences its reactivity, making it susceptible to nucleophilic aromatic substitution, a cornerstone of its synthetic utility.[5]
This compound, in particular, offers two orthogonal handles for chemical modification. The chlorine atom at the 3-position is activated for displacement and cross-coupling reactions, while the methanol group at the 2-position provides a site for introducing diverse functionalities. This dual reactivity allows for the systematic construction of compound libraries with varied physicochemical and pharmacological properties.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be efficiently achieved through the regioselective lithiation of 2-chloropyrazine followed by quenching with a suitable electrophile, in this case, formaldehyde. This approach leverages the directing effect of the chlorine atom and the pyrazine nitrogens to achieve substitution at the C3 position.
Mechanistic Rationale: Directed Ortho-Metalation
The reaction proceeds via a directed ortho-metalation pathway. A strong, sterically hindered lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is employed to deprotonate the most acidic proton on the pyrazine ring. The chlorine atom at the 2-position, along with the ring nitrogens, directs the deprotonation to the adjacent C3 position. The resulting 3-chloro-2-lithiopyrazine is a potent nucleophile that readily reacts with electrophiles.[6] The use of a hindered base like LiTMP is crucial to prevent nucleophilic attack on the pyrazine ring itself.
Figure 1. Synthesis of this compound via directed ortho-metalation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloropyrazine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Formaldehyde (paraformaldehyde can be used and depolymerized prior to use)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In situ preparation of LiTMP: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -10 °C. Add 2,2,6,6-tetramethylpiperidine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir the resulting solution at -10 °C for 30 minutes.
-
Lithiation of 2-chloropyrazine: Cool the LiTMP solution to -78 °C (acetone/dry ice bath). Slowly add a solution of 2-chloropyrazine (1.0 eq) in anhydrous THF via a syringe pump over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.
-
Reaction with formaldehyde: Add freshly depolymerized, gaseous formaldehyde (or a solution of formaldehyde in THF) (1.5 eq) to the reaction mixture at -78 °C. Stir for 2 hours at -78 °C.
-
Quenching and Workup: Quench the reaction by the slow addition of 1 M aqueous HCl at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford this compound as a solid.[7]
Derivatization Strategies: Unleashing the Potential of the Scaffold
The bifunctional nature of this compound allows for a multitude of derivatization strategies. These can be broadly categorized into reactions at the chloro-substituent and modifications of the methanol group.
Reactions at the C3-Position: The Chloro-Substituent
The electron-deficient pyrazine ring activates the chlorine atom for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The SNAr reaction is a powerful tool for introducing a wide range of nitrogen, oxygen, and sulfur nucleophiles at the C3-position.[8] The reaction proceeds through a Meisenheimer-like intermediate, and the rate is enhanced by the electron-withdrawing nature of the pyrazine ring nitrogens.[5]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazine Nucleus: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazine Ring
Pyrazine, a six-membered heteroaromatic ring with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in the architecture of biologically active molecules.[1] Its unique electronic properties, including its electron-deficient nature, and its capacity for hydrogen bonding, make it a versatile scaffold in medicinal chemistry.[2] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and antihypertensive effects, leading to the development of several clinically significant drugs.[1] This technical guide provides a comprehensive overview of pyrazine-based compounds in research, delving into their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential.
I. Synthetic Strategies for Accessing the Pyrazine Core and its Analogs
The construction of the pyrazine ring and its subsequent functionalization are pivotal to exploring its chemical space for drug discovery. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern cross-coupling techniques.
Classical Approaches to Pyrazine Ring Formation
The traditional synthesis of the pyrazine core often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. This robust method allows for the formation of the central pyrazine ring, which can then be further modified.
Experimental Protocol: Synthesis of 2,3,5,6-Tetraphenylpyrazine
This protocol outlines the classical synthesis of a tetrasubstituted pyrazine from benzil and ethylenediamine.
Materials:
-
Benzil
-
Ethylenediamine
-
Ethanol
-
Reflux condenser
-
Heating mantle
-
Beakers, flasks, and other standard laboratory glassware
-
Filter paper and funnel
Procedure:
-
Dissolve benzil in warm ethanol in a round-bottom flask.
-
Slowly add ethylenediamine to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2,3,5,6-tetraphenylpyrazine.
Modern Synthetic Methodologies for Pyrazine Functionalization
Modern organic synthesis has provided a powerful toolkit for the selective and efficient functionalization of the pyrazine ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are instrumental in creating carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide array of substituents.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,5-Diarylpyrazines
This protocol details a typical Suzuki-Miyaura reaction for the synthesis of a 2,5-disubstituted pyrazine from 2,5-dichloropyrazine and an arylboronic acid.
Materials:
-
2,5-Dichloropyrazine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk line or glovebox
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2,5-dichloropyrazine, the arylboronic acid (2.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 3 equivalents).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) with stirring for the required time (typically several hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-diarylpyrazine.
II. The Broad Spectrum of Biological Activities of Pyrazine-Based Compounds
The pyrazine scaffold is a recurring motif in a multitude of compounds exhibiting a wide range of biological activities. This section will explore some of the most significant therapeutic areas where pyrazine derivatives have made a substantial impact.
Anticancer Activity
Pyrazine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[1][3] Their mechanisms of action are diverse and often involve the inhibition of key cellular signaling pathways that are dysregulated in cancer.
Table 1: Anticancer Activity of Representative Pyrazine-Based Compounds
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Bortezomib | Multiple Myeloma | 0.007-0.02 | Proteasome inhibitor | [4] |
| Compound 9a | PC3 (Prostate) | 0.13 ± 0.086 | Not specified | [3] |
| A549 (Lung) | 0.05 ± 0.007 | |||
| MCF-7 (Breast) | 0.09 ± 0.008 | |||
| DU-145 (Prostate) | 0.11 ± 0.09 | |||
| Compound 9b | PC3 (Prostate) | 0.96 ± 0.06 | Not specified | [3] |
| A549 (Lung) | 0.48 ± 0.04 | |||
| MCF-7 (Breast) | 1.23 ± 0.56 | |||
| DU-145 (Prostate) | 1.13 ± 0.23 |
2.1.1. Kinase Inhibition
A significant number of pyrazine-based anticancer agents function as kinase inhibitors.[2][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers. The pyrazine ring can effectively occupy the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a pyrazine compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
Test pyrazine compound (dissolved in DMSO)
-
Positive control (a known inhibitor of the kinase)
-
Negative control (DMSO vehicle)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Prepare serial dilutions of the test pyrazine compound in the kinase assay buffer.
-
In the wells of the assay plate, add the kinase and the test compound at various concentrations. Include wells for the positive and negative controls.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Antiviral Activity
Favipiravir, a pyrazine carboxamide derivative, is a broad-spectrum antiviral drug that has demonstrated efficacy against a range of RNA viruses.[6][7] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[8]
Mechanism of Action of Favipiravir:
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[7][8] Favipiravir-RTP then acts as a substrate for the viral RdRp, where it is incorporated into the nascent viral RNA strand.[9] This incorporation leads to two primary antiviral effects:
-
Chain Termination: The presence of the modified base can halt further elongation of the RNA chain.
-
Lethal Mutagenesis: The incorporation of favipiravir-RTP can also lead to errors in the viral genome during replication, resulting in non-viable viral progeny.[9]
Other Biological Activities
Beyond anticancer and antiviral applications, pyrazine derivatives have shown promise in a variety of other therapeutic areas:
-
Antitubercular Activity: Pyrazinamide is a first-line drug for the treatment of tuberculosis.[10] Its exact mechanism of action is still under investigation but is thought to involve conversion to pyrazinoic acid in the acidic environment of mycobacterial lesions, which disrupts membrane transport and energy metabolism.[11]
-
Antihypertensive Activity: Amiloride, a pyrazine-containing diuretic, acts by inhibiting the epithelial sodium channel (ENaC) in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion and a subsequent lowering of blood pressure.[12][13]
-
Anthelmintic Activity: Praziquantel is a widely used anthelmintic drug for the treatment of schistosomiasis and other parasitic worm infections.[14] It is believed to work by disrupting calcium homeostasis in the parasite, leading to muscle contraction, paralysis, and eventual death.[15][16]
III. Structure-Activity Relationships (SAR) of Pyrazine-Based Compounds
Understanding the relationship between the chemical structure of a pyrazine derivative and its biological activity is crucial for the rational design of more potent and selective drugs.
SAR of Pyrazine-Based Kinase Inhibitors
For pyrazine-based kinase inhibitors, the substituents on the pyrazine ring play a critical role in determining their potency and selectivity. Key interactions with the amino acid residues in the ATP-binding pocket of the kinase are often governed by the nature and position of these substituents.
-
Hydrogen Bonding: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while substituents with hydrogen bond donor or acceptor capabilities can form additional interactions with the kinase.
-
Hydrophobic Interactions: Lipophilic substituents can engage in hydrophobic interactions with nonpolar residues in the binding pocket, enhancing binding affinity.
-
Steric Factors: The size and shape of the substituents must be complementary to the topology of the ATP-binding site to ensure optimal binding.
A study on 2,6-disubstituted pyrazines as CK2 inhibitors revealed that derivatives with a (pyrrol-3-yl)acetic acid and a monosubstituted aniline moiety possessed potent inhibitory activities.[17] Further optimization by introducing an aminoalkyl group at the 6-position of an indazole ring resulted in improved efficacy in both enzymatic and cell-based assays.[18]
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies employ statistical methods to correlate the physicochemical properties of a series of compounds with their biological activities.[19][20] These models can be used to predict the activity of novel compounds and guide the design of more potent analogs. For pyrazine derivatives, QSAR models have been developed to predict their antiproliferative activity, with descriptors such as electronic properties, hydrophobicity, and steric parameters being important predictors of activity.[21]
IV. Future Perspectives and Conclusion
The pyrazine nucleus continues to be a highly privileged scaffold in drug discovery, with its derivatives demonstrating a remarkable diversity of biological activities. The ongoing development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of pyrazine-based compounds, providing new opportunities for the discovery of next-generation therapeutics. Furthermore, a deeper understanding of the molecular mechanisms of action and the continued application of structure-based drug design and QSAR will facilitate the development of more potent, selective, and safer pyrazine-based drugs for a wide range of diseases. The versatility and proven track record of the pyrazine ring ensure its enduring importance in the field of medicinal chemistry for years to come.
References
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. nbinno.com [nbinno.com]
- 7. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are Amiloride sensitive sodium channel inhibitors and how do they work? [synapse.patsnap.com]
- 14. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 15. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. [PDF] QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanol: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of (3-chloropyrazin-2-yl)methanol, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and critical applications, offering field-proven insights to support your research endeavors.
Introduction: The Significance of the Pyrazine Scaffold
Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The nitrogen-containing heterocyclic ring system offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an attractive core for designing molecules that interact with biological targets. This compound, in particular, serves as a versatile building block, enabling the synthesis of more complex molecules with therapeutic potential. Its classification as a "Protein Degrader Building Block" underscores its relevance in cutting-edge therapeutic modalities.[2]
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is paramount for its effective and safe use in a laboratory setting.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O | [2] |
| Molecular Weight | 144.56 g/mol | [2][3] |
| CAS Number | 89283-32-9 | [2] |
| Appearance | Off-white to gray solid (typical) | [4] |
| Purity | ≥97% (typical commercial grade) | [2] |
| Boiling Point | 256 °C | [3] |
| Density | 1.422 g/cm³ | [3] |
| Refractive Index | 1.579 | [3] |
| Flash Point | 108 °C | [3] |
| Storage | Room temperature, in a well-ventilated place, with the container tightly closed. | [2][5] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory environment.
Hazard Statements: [5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][6][7]
Molecular Structure and Synthesis
The structural features of this compound are pivotal to its reactivity and utility as a synthetic intermediate.
Molecular Structure
The molecule consists of a pyrazine ring substituted with a chlorine atom at the 3-position and a hydroxymethyl group at the 2-position. The canonical SMILES representation is C1=CN=C(C(=N1)CO)Cl.[3]
Caption: Molecular structure of this compound.
Synthesis Pathway
A common synthetic route to this compound involves the regioselective functionalization of a pyrazine precursor. A plausible and referenced approach starts from 2,3-dichloropyrazine. One of the chlorine atoms can be selectively displaced or modified to introduce the hydroxymethyl group. A general synthetic strategy involves the lithiation of a protected pyrazine derivative followed by reaction with an electrophile like formaldehyde.
Caption: Generalized synthesis workflow for this compound.
Exemplary Experimental Protocol
The following is a representative, literature-informed protocol for the synthesis of this compound. Note: This protocol should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: A solution of 2,3-dichloropyrazine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A strong lithium amide base, such as lithium diisopropylamide (LDA), is added dropwise to the solution. The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the 3-chloro-2-lithiopyrazine intermediate.[8]
-
Electrophilic Quench: Gaseous formaldehyde, or a suitable formaldehyde equivalent such as paraformaldehyde, is introduced into the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.
One notable application is in the synthesis of Acalabrutinib , a second-generation Bruton's tyrosine kinase (BTK) inhibitor used for the treatment of certain types of cancer, including mantle cell lymphoma and chronic lymphocytic leukemia.[8] The pyrazine core of this compound is a key structural element in the final drug molecule.
The related compound, (3-chloropyrazin-2-yl)methanamine, which can be synthesized from this compound, is also a crucial intermediate.[4][9][10][11] This highlights the role of this compound as a precursor to other important building blocks.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazine ring, a signal for the methylene protons of the hydroxymethyl group, and a signal for the hydroxyl proton. The chemical shifts of the pyrazine protons will be in the aromatic region and will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrazine ring will be in the aromatic region, while the methylene carbon will appear in the aliphatic region.
-
IR Spectroscopy: The infrared spectrum will exhibit a characteristic broad absorption band for the O-H stretching of the hydroxyl group, as well as C-H stretching and C=N and C=C stretching vibrations from the pyrazine ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (144.56 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be observable in the mass spectrum.
Researchers can find and purchase spectral data for similar compounds to aid in the characterization of this compound.[12][13]
Conclusion
This compound is a fundamentally important building block in contemporary drug discovery and organic synthesis. Its well-defined structure and versatile reactivity make it an invaluable tool for medicinal chemists. A comprehensive understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutics.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Page loading... [guidechem.com]
- 4. (3-Chloropyrazin-2-yl)MethanaMine Hydrochloride/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]
- 10. (3-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 1514129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-chloropyrazin-2-ol(105985-17-9) 1H NMR spectrum [chemicalbook.com]
- 13. 939412-86-9|(3-Chloropyrazin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Reaction Mechanisms of (3-Chloropyrazin-2-yl)methanol
Introduction: The Strategic Importance of (3-Chloropyrazin-2-yl)methanol in Synthesis
This compound is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The pyrazine core is a recognized "privileged scaffold," appearing in numerous FDA-approved drugs due to its unique electronic properties and ability to act as a hydrogen bond acceptor.[1][2] This guide provides an in-depth exploration of the potential reaction mechanisms involving this compound, offering field-proven insights and detailed protocols to empower scientific innovation.
The molecule possesses two key reactive sites: the C-Cl bond at the 3-position and the hydroxymethyl group at the 2-position. The electron-deficient nature of the pyrazine ring, caused by the two electronegative nitrogen atoms, activates the chlorine atom for both nucleophilic aromatic substitution and oxidative addition in metal-catalyzed cross-coupling reactions.[3] The adjacent hydroxymethyl group can influence the reactivity of the C-Cl bond through electronic and steric effects and may itself undergo reactions such as oxidation. This guide will dissect these reactivities, providing a framework for the strategic design of synthetic routes.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and the C-Cl bond of this compound is a prime substrate for these transformations. The oxidative addition of the C-Cl bond to a Pd(0) complex is often the rate-limiting step, particularly when compared to more reactive aryl bromides or iodides.[4] Consequently, the choice of ligand is critical for achieving high efficiency. Bulky, electron-rich phosphine ligands are essential as they stabilize the palladium center and promote the challenging oxidative addition step.[5][6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for creating bi-aryl structures by coupling the chloropyrazine with an organoboron reagent.[4][7] This reaction is distinguished by its mild conditions and tolerance for a wide array of functional groups.[8]
Mechanistic Consideration: The catalytic cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) species. The electron-deficient pyrazine ring facilitates this step. The subsequent transmetalation involves the transfer of the organic group from the activated boronate species (formed by the reaction of boronic acid with a base) to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the Pd(0) catalyst.[9][10] The presence of the hydroxymethyl group may influence the reaction, potentially through coordination with the palladium center, although in many cases, the reaction can proceed without protection.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask, followed by degassed water (1 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Self-Validation:
-
Ligand Choice (SPhos): A bulky, electron-rich biarylphosphine ligand like SPhos is chosen to accelerate the rate-limiting oxidative addition of the less reactive C-Cl bond.[4]
-
Base (K₂CO₃): A moderately strong base is required to form the reactive boronate species for efficient transmetalation.[9]
-
Solvent System (Dioxane/Water): This biphasic system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.[4]
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. The protocol's success, indicated by high yield and complete conversion, validates the choice of these conditions for this challenging substrate class.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | High | [4] |
| Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 | Good | [8] |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 90 | Moderate | [8] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination enables the formation of aryl amines from aryl halides, a transformation that is fundamental in pharmaceutical synthesis.[11] For electron-deficient heteroaryl chlorides like this compound, this reaction requires a carefully selected catalyst system to overcome the challenges of C-Cl bond activation and potential catalyst inhibition by the nitrogen-containing substrate.[5][11]
Mechanistic Consideration: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex via deprotonation of the amine by a strong, non-nucleophilic base, and subsequent reductive elimination to form the C-N bond.[12] The choice of a bulky, electron-rich ligand is crucial to promote reductive elimination and prevent the formation of stable, off-cycle palladium-amine complexes that can inhibit catalysis.[6][11] Bidentate ligands, such as Josiphos-type ligands, have proven particularly effective for heteroaryl substrates.[11]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
RuPhos Pd G3 (Precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge an oven-dried vial with this compound (1.0 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with stirring for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by flash chromatography.
Causality and Self-Validation:
-
Precatalyst (RuPhos Pd G3): Using a well-defined precatalyst ensures efficient and reproducible generation of the active Pd(0) species. RuPhos is a sterically hindered, electron-rich ligand ideal for activating C-Cl bonds.[2]
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile.[12]
-
Solvent (Toluene): A non-polar, high-boiling solvent is typically used to achieve the necessary reaction temperatures.
-
Glovebox/Inert Atmosphere: Strict exclusion of air and moisture is critical as both the catalyst and the strong base are sensitive. Successful product formation validates these stringent precautions.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating conjugated systems important in materials science and as synthetic intermediates.[13][14] The reaction is co-catalyzed by palladium and copper(I).[13]
Mechanistic Consideration: The Sonogashira reaction involves two interconnected catalytic cycles.[14] In the palladium cycle, oxidative addition of the chloropyrazine to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base (typically an amine) to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-halide complex. Reductive elimination from the resulting diorganopalladium(II) complex yields the alkynylated pyrazine and regenerates the Pd(0) catalyst.[14]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.1 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Causality and Self-Validation:
-
Dual Catalysis (Pd/Cu): The palladium catalyst facilitates the oxidative addition/reductive elimination, while the copper(I) co-catalyst is essential for activating the alkyne, allowing the reaction to proceed under mild conditions.[14]
-
Base/Solvent (Et₃N): Triethylamine acts as both the base to deprotonate the alkyne and often as the solvent or co-solvent.[13]
-
Mild Conditions: The ability to run the reaction at or near room temperature enhances its functional group tolerance, a key advantage of this protocol. The formation of the desired product confirms the synergistic action of the catalytic system.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a transition-metal-free pathway for functionalization.[3] This reaction is particularly effective for introducing heteroatom nucleophiles.
Mechanistic Consideration: The SNAr mechanism proceeds via a two-step addition-elimination sequence.[3] First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which stabilizes the intermediate and facilitates the reaction. In the second step, the chloride leaving group is expelled, restoring the aromaticity of the ring.
The regioselectivity of SNAr on substituted pyrazines is governed by electronics. An electron-donating group, such as the hydroxymethyl group, will direct nucleophilic attack to the other chlorinated position if one exists. In the case of this compound, the hydroxymethyl group is an ortho/para director in electrophilic substitution, but its mildly electron-donating character can influence the relative stability of the Meisenheimer complex in nucleophilic substitution.[15] However, with only one chlorine atom, the reaction will proceed at the C-3 position.
Visualization: SNAr Mechanism on this compound
Caption: The two-step addition-elimination mechanism of SNAr.
Experimental Protocol: SNAr with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH, anhydrous)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add sodium methoxide (1.5 mmol) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and carefully neutralize with 1M HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by crystallization or column chromatography.
Causality and Self-Validation:
-
Nucleophile/Solvent: Using sodium methoxide in methanol provides a high concentration of the nucleophile and a polar protic solvent that can solvate the departing chloride ion.
-
Reflux Conditions: Heating is often necessary to provide the activation energy for the initial nucleophilic attack.
-
Simplicity: This protocol avoids the cost, toxicity, and purification challenges associated with transition metal catalysts. Its success relies on the inherent electrophilicity of the pyrazine ring, a principle validated by the formation of the methoxy-substituted product.
Section 3: Reactions of the Hydroxymethyl Group
The primary alcohol functionality offers a versatile handle for further molecular elaboration, most commonly through oxidation.
Oxidation to the Aldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde, 3-chloropyrazine-2-carbaldehyde, creates a valuable electrophilic center for reactions like reductive amination, Wittig reactions, or aldol condensations.
Mechanistic Consideration: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a highly effective and chemoselective reagent for oxidizing allylic and benzylic-type alcohols, including those on heteroaromatic rings. The reaction is a heterogeneous process that occurs on the surface of the MnO₂ solid.
Experimental Protocol: Oxidation with Manganese Dioxide
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 mmol) in DCM (20 mL), add activated MnO₂ (10.0 mmol, 10 eq. by weight).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction closely by TLC (typically complete in 2-24 hours). The required reaction time can vary significantly based on the activity of the MnO₂.
-
Upon completion, filter the mixture through a pad of celite to remove the MnO₂ solids, washing the pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can often be used without further purification or can be purified by chromatography.
Causality and Self-Validation:
-
Reagent Choice (MnO₂): Activated MnO₂ is the reagent of choice due to its high chemoselectivity for oxidizing the hydroxymethyl group without affecting the chloropyrazine ring.[16]
-
Heterogeneous Conditions: The reaction's heterogeneous nature simplifies work-up; the oxidant is removed by simple filtration.
-
Stoichiometry: A large excess of MnO₂ is typically required to drive the reaction to completion due to variations in reagent activity. The successful isolation of the aldehyde validates the selectivity of this method.
Section 4: Synthetic Strategy and Functional Group Interplay
The dual functionality of this compound necessitates careful planning of synthetic sequences.
-
Protecting the Hydroxymethyl Group: For reactions that are incompatible with a free hydroxyl group (e.g., those involving strongly basic or organometallic reagents where the acidic proton could interfere), protection is necessary. Common protecting groups for primary alcohols, such as silyl ethers (e.g., TBDMS) or benzyl ethers (Bn), can be employed using standard protocols. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal. For instance, a TBDMS group is stable to many cross-coupling conditions but can be easily removed with fluoride sources like TBAF.
-
Order of Reactions: The order of functionalization can be critical. It is often advantageous to perform the more robust reactions, such as palladium-catalyzed cross-coupling, before undertaking more sensitive transformations. For example, one might perform a Suzuki coupling first, then oxidize the hydroxymethyl group on the more complex, coupled product.
Conclusion
This compound is a versatile building block whose reactivity is dominated by the interplay between its electron-deficient chloropyrazine core and its nucleophilic/pro-electrophilic hydroxymethyl substituent. Mastery of its chemistry hinges on understanding the principles of palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and selective oxidation. By carefully selecting ligands, bases, and reaction conditions, researchers can leverage this molecule to construct a diverse array of complex nitrogen-containing heterocycles for applications in drug discovery and beyond. This guide serves as a foundational resource, grounded in established mechanistic principles, to facilitate such endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. research.rug.nl [research.rug.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
The Versatile Building Block: (3-Chloropyrazin-2-yl)methanol in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrazine Core
In the landscape of contemporary drug discovery, the pyrazine scaffold has emerged as a privileged heterocyclic motif.[1] Its unique electronic properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions have cemented its role in the design of a multitude of therapeutic agents.[2] Among the diverse array of pyrazine-based building blocks, (3-Chloropyrazin-2-yl)methanol stands out as a particularly versatile and valuable synthon for medicinal chemists. This application note provides an in-depth guide to the strategic application of this compound, detailing its reactivity, key transformations, and providing field-proven protocols for its use in the synthesis of bioactive molecules.
The pyrazine ring is an electron-deficient system, a characteristic that renders it susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity is the cornerstone of the utility of this compound, allowing for the facile introduction of a wide range of substituents at the C3 position. The adjacent hydroxymethyl group at the C2 position offers a secondary point for diversification, enabling the construction of complex molecular architectures with precise control over stereochemistry and pharmacophoric features.
Key Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 89283-32-9 | [3] |
| Molecular Formula | C₅H₅ClN₂O | [3] |
| Molecular Weight | 144.56 g/mol | [3] |
| Appearance | White to off-white solid | |
| Storage | Store at room temperature in a well-ventilated place. | [3] |
Safety and Handling: this compound and related chloropyrazine derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Core Reactivity and Strategic Applications
The synthetic utility of this compound primarily revolves around two key reaction types: nucleophilic aromatic substitution at the C3 position and transformations involving the C2-hydroxymethyl group.
Nucleophilic Aromatic Substitution (SNAr) at the C3 Position
The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the chlorine atom for displacement by a variety of nucleophiles. This allows for the introduction of diverse functionalities, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
The reaction of this compound with primary and secondary amines is a widely employed strategy for the synthesis of 3-aminopyrazine derivatives. These motifs are prevalent in a vast number of kinase inhibitors, where the pyrazine nitrogen atoms often act as hydrogen bond acceptors in the hinge region of the kinase active site.[4][5]
A notable example of the application of this building block is in the synthesis of Acalabrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.[2] The core of Acalabrutinib is constructed via the coupling of a derivative of this compound with an aniline derivative.
Workflow for SNAr Amination:
Caption: General workflow for the SNAr amination of this compound.
Detailed Protocol 1: Synthesis of (3-(Phenylamino)pyrazin-2-yl)methanol
This protocol provides a representative procedure for the nucleophilic aromatic substitution of the chloro group with an aniline derivative.
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and NMP.
-
Add aniline and DIPEA to the stirred solution.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired (3-(phenylamino)pyrazin-2-yl)methanol.
-
The chloro substituent can also be displaced by oxygen and sulfur nucleophiles, such as phenols and thiophenols, to generate the corresponding ether and thioether linkages. This further expands the accessible chemical space for SAR exploration.
Detailed Protocol 2: Synthesis of (3-(Phenoxy)pyrazin-2-yl)methanol
-
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenol, and K₂CO₃ in DMF.
-
Heat the mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield (3-(phenoxy)pyrazin-2-yl)methanol.
-
Palladium-Catalyzed Cross-Coupling Reactions
While the chloro group on the electron-deficient pyrazine ring is generally amenable to SNAr, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful alternative for the formation of carbon-carbon bonds.[6] This is particularly useful for the introduction of aryl and heteroaryl moieties.
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.
Detailed Protocol 3: Synthesis of (3-Phenylpyrazin-2-yl)methanol
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, and sodium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and deionized water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain (3-phenylpyrazin-2-yl)methanol.
-
Transformations of the Hydroxymethyl Group
The hydroxymethyl group at the C2 position provides a handle for further synthetic manipulations, allowing for the introduction of additional diversity and the fine-tuning of physicochemical properties.
The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. These functional groups can then be used in a variety of subsequent reactions, such as reductive amination, Wittig reactions, or amide bond formation.
The hydroxyl group can be converted to an ether, which can modulate the lipophilicity and metabolic stability of the molecule.
Detailed Protocol 4: O-Alkylation to form (3-Chloro-2-(methoxymethyl)pyrazine)
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq)
-
Methyl iodide (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion: A Versatile Tool for Drug Discovery
This compound is a highly valuable and versatile building block in medicinal chemistry. Its predictable reactivity, centered on nucleophilic aromatic substitution and transformations of the hydroxymethyl group, provides medicinal chemists with a reliable platform for the synthesis of diverse compound libraries. The strategic application of this synthon has proven successful in the development of potent and selective kinase inhibitors and holds significant promise for the discovery of novel therapeutics across a range of disease areas. The protocols detailed in this application note serve as a practical guide for researchers to effectively utilize this important building block in their drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Application Notes and Protocols for Reactions with (3-Chloropyrazin-2-yl)methanol
Abstract
(3-Chloropyrazin-2-yl)methanol is a pivotal bifunctional building block in modern medicinal chemistry and drug development.[1] Its structure, featuring a reactive primary alcohol and a halogenated, electron-deficient pyrazine ring, offers orthogonal chemical handles for diverse synthetic transformations. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for key reactions involving this versatile intermediate. The protocols emphasize mechanistic rationale, safety, and validation through characterization, enabling robust and reproducible synthetic outcomes.
Introduction and Physicochemical Profile
The pyrazine scaffold is a recognized "privileged core structure" in medicinal chemistry, frequently appearing in molecules targeting kinases and other critical signaling pathways.[2] this compound serves as an essential precursor for introducing this scaffold. The molecule's two distinct reactive sites—the hydroxyl group and the chloro substituent—can be addressed selectively to build molecular complexity. The electron-deficient nature of the pyrazine ring activates the chlorine atom for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3] Concurrently, the primary alcohol function allows for oxidation to aldehydes or carboxylic acids, or conversion into esters and ethers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89283-32-9 | [1][4] |
| Molecular Formula | C₅H₅ClN₂O | [1][4] |
| Molecular Weight | 144.56 g/mol | [1][4] |
| Appearance | Off-white to gray solid | [5] |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature, in a dry, well-ventilated place | [1][6] |
Critical Safety and Handling Precautions
Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8]
-
Eye Contact: Flush eyes with pure water for at least 15 minutes and seek medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Prevent release into the environment.[8]
Reactions Involving the Hydroxyl Group
The primary alcohol of this compound is a versatile handle for functional group interconversion.
Oxidation to 3-Chloro-2-pyrazinecarbaldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde provides a key intermediate for reactions such as reductive amination and Wittig olefination.
Diagram 1: Workflow for Dess-Martin Periodinane Oxidation
Caption: Workflow for the oxidation of this compound.
Protocol 3.1: Dess-Martin Periodinane (DMP) Oxidation
-
Rationale & Expertise: The DMP oxidation is chosen for its exceptionally mild and neutral conditions, which prevents over-oxidation to the carboxylic acid and is compatible with the sensitive pyrazine ring. It offers high yields and a straightforward work-up procedure.
-
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Protocol:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Add Dess-Martin Periodinane in one portion. The mixture may become slightly cloudy.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution. Stir vigorously until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude aldehyde can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
-
Characterization (Expected): The product, 3-chloro-2-pyrazinecarbaldehyde, will show a characteristic aldehyde proton signal around 10 ppm in ¹H NMR and a carbonyl signal around 190 ppm in ¹³C NMR.
Esterification to Form Pyrazinyl Esters
Esterification is a fundamental reaction for modifying the molecule's properties, often accomplished via reaction with an acyl chloride or carboxylic acid.
Protocol 3.2: Acyl Chloride Esterification
-
Rationale & Expertise: Reaction with an acyl chloride is rapid, high-yielding, and generally irreversible, making it a reliable method for ester synthesis.[9] A non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct.
-
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
-
Step-by-Step Protocol:
-
Dissolve this compound in anhydrous DCM in a flask under an inert atmosphere.
-
Add triethylamine and cool the solution to 0°C.
-
Add the acyl chloride dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography or recrystallization.
-
Reactions Involving the Chloro-Pyrazine Ring
The chlorine atom on the electron-deficient pyrazine ring is susceptible to replacement via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitrogen atoms of the pyrazine ring activate the C-Cl bond towards attack by nucleophiles. This is a powerful method for installing amine, ether, or thioether functionalities.
Diagram 2: General SNAr Workflow
Caption: General workflow for SNAr reactions.
Protocol 4.1: Amination with a Primary Amine
-
Rationale & Expertise: SNAr provides a direct, metal-free route to C-N bond formation on the pyrazine core.[10][11] The reaction proceeds via a Meisenheimer complex intermediate.[12] Polar aprotic solvents stabilize this charged intermediate, and heat is typically required to overcome the activation energy.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2-2.0 eq)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
-
Step-by-Step Protocol:
-
To a sealable reaction vessel, add this compound, the amine, and the base.
-
Add the solvent and seal the vessel.
-
Heat the reaction mixture to 80-120°C with vigorous stirring. Reaction times can range from 4 to 24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with a large volume of ethyl acetate and water.
-
Separate the layers. Wash the organic layer multiple times with water to remove the high-boiling solvent, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction for forming C-C bonds, attaching new aryl or heteroaryl groups to the pyrazine ring.[2][3][13]
Protocol 4.2: Suzuki Coupling with an Arylboronic Acid
-
Rationale & Expertise: This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally mild conditions.[2][13] A palladium catalyst, a phosphine ligand, and a base are essential components. The choice of ligand is critical; catalysts like Pd(dppf)Cl₂ are often effective for heteroaromatic chlorides.[3]
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)[14]
-
-
Step-by-Step Protocol:
-
In a reaction flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction is typically complete within 12-24 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.[2]
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficient temperature; Inactive catalyst (for coupling); Poor solvent choice. | Increase reaction temperature incrementally. For Suzuki, use a fresh catalyst or screen different ligands/palladium sources. Ensure solvents are anhydrous where required. |
| Formation of Byproducts | Over-oxidation (Protocol 3.1); Dimerization of boronic acid (Protocol 4.2); Side reactions due to high temperature. | Use milder conditions (e.g., DMP). Ensure proper degassing for coupling reactions. Attempt the reaction at a lower temperature for a longer duration. |
| Difficult Purification | Residual high-boiling solvent (e.g., DMF, DMSO); Co-eluting impurities. | Perform multiple aqueous washes during work-up. Optimize chromatography conditions (try different solvent systems or a different stationary phase). |
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. This compound | 89283-32-9 [m.chemicalbook.com]
- 5. (3-Chloropyrazin-2-yl)MethanaMine Hydrochloride/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Strategic Utility of (3-Chloropyrazin-2-yl)methanol in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Pyrazine Scaffold and the Versatility of (3-Chloropyrazin-2-yl)methanol
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after heterocyclic motif. This compound emerges as a particularly valuable building block for drug discovery, offering three key points of synthetic diversification: the reactive chloro substituent, the versatile hydroxymethyl group, and the pyrazine ring itself. This guide provides detailed application notes and protocols for the strategic deployment of this compound in the synthesis of high-value pharmaceutical intermediates and novel therapeutic agents.
Core Applications in Drug Discovery
This compound is a versatile starting material for the synthesis of a variety of key intermediates, most notably 3-chloropyrazine-2-carbaldehyde and (3-chloropyrazin-2-yl)methanamine. These derivatives are instrumental in the construction of kinase inhibitors, targeted protein degraders (PROTACs), and other complex molecular architectures.
Key Synthetic Transformations
The utility of this compound is unlocked through two primary transformations of the hydroxymethyl group: oxidation to the aldehyde and conversion to the amine.
Table 1: Key Synthetic Intermediates from this compound
| Starting Material | Transformation | Key Intermediate | Reagents |
| This compound | Oxidation | 3-Chloropyrazine-2-carbaldehyde | Manganese Dioxide (MnO₂) |
| This compound | Amination (via Mitsunobu) | (3-Chloropyrazin-2-yl)methanamine | Phthalimide, DIAD, PPh₃; then Hydrazine |
Application 1: Synthesis of Kinase Inhibitors
The aminopyrazine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3][4] The nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors, mimicking the adenine core of ATP. (3-Chloropyrazin-2-yl)methanamine, readily synthesized from the parent alcohol, is a prime precursor for generating libraries of potent and selective kinase inhibitors.[1]
Workflow for Aminopyrazine-Based Kinase Inhibitor Synthesis
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: (3--Chloropyrazin-2-yl)methanol as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterocyclic compounds containing the pyrazine moiety are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules and approved pharmaceuticals. The pyrazine ring system serves as a crucial pharmacophore, contributing to the desired pharmacokinetic and pharmacodynamic properties of drug candidates. (3-Chloropyrazin-2-yl)methanol is a particularly valuable and versatile starting material, offering multiple reactive sites for the construction of complex, fused heterocyclic systems. This application note details robust protocols for the synthesis of diverse heterocyclic compounds, including pyrazino[2,3-b][1][2]oxazinones and 3-aminopyrazine derivatives, leveraging the unique reactivity of this precursor.
Core Synthetic Strategies from this compound
The synthetic utility of this compound stems from two primary reactive centers: the hydroxylmethyl group at the C2 position and the chloro substituent at the C3 position.
-
Reactions involving the Hydroxymethyl Group: The -CH₂OH group can be readily oxidized to an aldehyde for subsequent condensation reactions or can act as a nucleophile in intramolecular cyclizations to form fused ring systems.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring, further activated by the adjacent nitrogen atoms, makes the chloro group at the C3 position an excellent leaving group for SNAr reactions.[3] This allows for the introduction of a wide range of nitrogen, oxygen, or sulfur-based nucleophiles.
This guide will focus on two exemplary transformations that showcase these strategies: an intramolecular cyclization to form a pyrazino[2,3-b][1][2]oxazinone and a direct nucleophilic substitution to generate 3-aminopyrazine derivatives.
Section 1: Synthesis of Fused Pyrazine Systems via Intramolecular Cyclization
A powerful strategy for building molecular complexity is the formation of fused heterocyclic systems. By utilizing both the hydroxyl and chloro functionalities of the starting material, a pyrazino[2,3-b][1][2]oxazinone scaffold can be efficiently constructed. This involves an initial acylation of the hydroxyl group, followed by a base-mediated intramolecular SNAr cyclization.
Synthesis of 6,7-dihydropyrazino[2,3-b][1][2]oxazin-5(8H)-one
This protocol describes a two-step, one-pot synthesis where the hydroxyl group of this compound is first acylated with chloroacetyl chloride. The resulting intermediate is then cyclized in the presence of a base to yield the fused bicyclic product.
Causality and Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the primary alcohol on the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent addition of a non-nucleophilic base, such as sodium hydride (NaH), deprotonates the newly formed ester's α-carbon, generating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the electron-deficient C3 position of the pyrazine ring and displacing the chloride ion to form the new six-membered ring.
Protocol 1: Synthesis of 6,7-dihydropyrazino[2,3-b][1][2]oxazin-5(8H)-one
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acylation:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) at 0 °C (ice bath), add triethylamine (1.5 eq).
-
Slowly add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
Cool the reaction mixture back to 0 °C.
-
Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 6,7-dihydropyrazino[2,3-b][1][2]oxazin-5(8H)-one.
-
Data Presentation:
| Reactant 1 | Reagent 1 | Reagent 2 | Product | Typical Yield |
| This compound | Chloroacetyl chloride | NaH | 6,7-dihydropyrazino[2,3-b][1][2]oxazin-5(8H)-one | 60-75% |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of pyrazino[2,3-b][1][2]oxazinone.
Section 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of the chloride atom on the pyrazine ring is a highly effective method for introducing diverse functionalities. This approach is particularly useful for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Synthesis of (3-(Benzylamino)pyrazin-2-yl)methanol
This protocol details the SNAr reaction between this compound and a primary amine, using benzylamine as an example. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Causality and Mechanistic Insight: The SNAr mechanism involves two main steps. First, the nucleophile (benzylamine) attacks the carbon atom bearing the chloro group, which is activated by the electron-withdrawing pyrazine nitrogens.[4] This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the substituted product. A base is required to deprotonate the amine nucleophile after it has added to the ring or to neutralize the HCl byproduct.
Protocol 2: Synthesis of (3-(Benzylamino)pyrazin-2-yl)methanol
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.5 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add benzylamine (1.5 eq) followed by triethylamine (2.0 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 12-24 hours.
-
Monitor the reaction's completion using TLC by observing the disappearance of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2 x volumes) to remove triethylamine hydrochloride and excess benzylamine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure (3-(benzylamino)pyrazin-2-yl)methanol.
-
Data Presentation:
| Reactant 1 | Nucleophile | Base | Product | Typical Yield |
| This compound | Benzylamine | Et₃N | (3-(Benzylamino)pyrazin-2-yl)methanol | 70-85% |
| This compound | Aniline | Et₃N | (3-(Phenylamino)pyrazin-2-yl)methanol | 65-80% |
| This compound | Morpholine | Et₃N | (3-Morpholinopyrazin-2-yl)methanol | 80-95% |
Experimental Workflow Diagram:
References
Application Note & Protocol: A Validated Laboratory-Scale Synthesis of (3-Chloropyrazin-2-yl)methanol
Abstract: (3-Chloropyrazin-2-yl)methanol is a pivotal heterocyclic building block in contemporary drug discovery and development. Its structural motif is integral to a range of pharmacologically active agents, including kinase inhibitors and targeted protein degraders.[1] This document provides a comprehensive, two-stage protocol for the laboratory-scale synthesis of this compound, commencing from the commercially available 3-Chloropyrazine-2-carboxylic acid. The described method emphasizes procedural robustness, safety, and high-yield conversion through the formation of a methyl ester intermediate followed by a controlled chemical reduction. This guide is designed for researchers in medicinal chemistry and process development, offering not just a step-by-step procedure but also the underlying chemical rationale for key experimental choices.
Introduction and Synthetic Strategy
The pyrazine core is a privileged scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its metabolic stability.[2] The specific functionalization present in this compound—a primary alcohol for further elaboration and a chloro-substituent for cross-coupling reactions—makes it a versatile synthon.[3]
While several synthetic routes exist, the reduction of a carbonyl functional group at the C2 position of the pyrazine ring is the most direct approach. Direct reduction of a carboxylic acid requires harsh reducing agents like Lithium Aluminum Hydride (LAH), which can present challenges in handling and selectivity.[4] A more controlled and often higher-yielding strategy involves a two-step process:
-
Esterification: The starting material, 3-Chloropyrazine-2-carboxylic acid, is converted to its corresponding methyl ester. This transformation enhances the substrate's solubility in common organic solvents and modifies the carbonyl group's reactivity, making it an ideal substrate for milder reducing agents or for more controlled reduction with powerful ones.
-
Reduction: The intermediate, Methyl 3-chloropyrazine-2-carboxylate, is subsequently reduced to the target primary alcohol. This guide details the use of Lithium Borohydride (LiBH₄), a selective reagent for reducing esters in the presence of other functional groups, offering a safer and more manageable alternative to LAH.[4]
This two-stage approach provides reliable process control, simplifies purification, and consistently delivers the target compound in high purity and yield.
Overall Reaction Scheme:
-
Stage 1: 3-Chloropyrazine-2-carboxylic acid → Methyl 3-chloropyrazine-2-carboxylate
-
Stage 2: Methyl 3-chloropyrazine-2-carboxylate → this compound
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Recommended Purity | Notes |
| 3-Chloropyrazine-2-carboxylic acid | 27398-39-6 | C₅H₃ClN₂O₂ | ≥97% | Starting material.[5][6] |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | ≥99.8% | Reagent and solvent. |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | H₂SO₄ | ≥98% | Catalyst for esterification. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Reagent Grade | For neutralization. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | HPLC Grade | Extraction solvent. |
| Magnesium Sulfate (MgSO₄) Anhydrous | 7487-88-9 | MgSO₄ | Reagent Grade | Drying agent. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | C₄H₈O | ≥99.9% | Reaction solvent for reduction. |
| Lithium Borohydride (LiBH₄) | 16949-15-8 | LiBH₄ | ≥95% | Reducing agent. Handle with care. |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | Reagent Grade | For quenching the reaction. |
| Silica Gel | 7631-86-9 | SiO₂ | 230-400 mesh | For column chromatography. |
Required Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Nitrogen or Argon gas supply with manifold
Detailed Experimental Protocols
Stage 1: Synthesis of Methyl 3-chloropyrazine-2-carboxylate
Rationale: This Fischer esterification is a classic and cost-effective method to prepare the ester intermediate. Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent, ensuring a large excess.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloropyrazine-2-carboxylic acid (5.00 g, 31.5 mmol).
-
Reagent Addition: Add anhydrous methanol (100 mL). Stir the suspension until the solid is well-dispersed.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring suspension. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65-70 °C) using an oil bath. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material should be consumed, and a new, less polar spot corresponding to the methyl ester should appear.
-
Cooling and Concentration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Reduce the volume of methanol to approximately 20 mL using a rotary evaporator.
-
Neutralization and Extraction:
-
Carefully pour the concentrated reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL). Caution: CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude product, Methyl 3-chloropyrazine-2-carboxylate, should be a solid or oil that can be used directly in the next step without further purification if TLC shows high purity. Expected yield: 90-95%.
Stage 2: Reduction to this compound
Rationale: Lithium borohydride is a potent enough reagent to reduce esters to primary alcohols but is less reactive and easier to handle than LAH.[4] The reaction is performed in an anhydrous aprotic solvent like THF under an inert atmosphere to prevent quenching of the hydride reagent by moisture. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
Step-by-Step Procedure:
-
Reaction Setup: Set up a 250 mL round-bottom flask, equipped with a magnetic stir bar and a rubber septum, under a nitrogen or argon atmosphere.
-
Substrate Dissolution: Dissolve the crude Methyl 3-chloropyrazine-2-carboxylate (approx. 28.4 mmol, from Stage 1) in anhydrous THF (80 mL) and add it to the flask via syringe.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reducing Agent Addition: Slowly and portion-wise, add Lithium Borohydride (LiBH₄) (1.86 g, 85.2 mmol, 3.0 equivalents) to the stirring solution. Caution: Hydrogen gas evolution may occur. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Reaction Monitoring: Monitor the disappearance of the starting ester by TLC (3:1 Hexanes:Ethyl Acetate). The product, being an alcohol, will be significantly more polar.
-
Quenching:
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (50 mL). Caution: Vigorous gas evolution (H₂) will occur. Ensure adequate ventilation.
-
-
Extraction:
-
After gas evolution has ceased, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers.
-
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 50% EtOAc) to isolate the pure this compound.
-
Final Product: Combine the pure fractions and remove the solvent via rotary evaporation to yield the final product as a solid. Dry under vacuum. Expected yield: 80-90%.
Visualization of the Synthetic Workflow
The following diagram illustrates the complete experimental workflow from the starting carboxylic acid to the final purified alcohol product.
Caption: Figure 1. A flowchart detailing the two-stage synthesis of this compound, including reaction conditions, workup, and purification steps.
Data Summary and Characterization
Quantitative Data
| Parameter | Stage 1 (Esterification) | Stage 2 (Reduction) |
| Starting Material | 3-Chloropyrazine-2-carboxylic acid | Methyl 3-chloropyrazine-2-carboxylate |
| Moles of Starting Material | 31.5 mmol (1.0 equiv) | ~28.4 mmol (1.0 equiv) |
| Key Reagent | Methanol / H₂SO₄ | Lithium Borohydride (LiBH₄) |
| Molar Equivalent of Key Reagent | N/A (Solvent) / Catalytic | 3.0 equiv |
| Reaction Temperature | ~65-70 °C (Reflux) | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours | 12-16 hours |
| Typical Yield | 90-95% (Crude) | 80-90% (After Purification) |
| Final Product | Methyl 3-chloropyrazine-2-carboxylate | This compound |
Expected Characterization of this compound
-
Appearance: Off-white to light yellow solid.
-
Molecular Formula: C₅H₅ClN₂O[1]
-
Molecular Weight: 144.56 g/mol [1]
-
¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J=2.5 Hz, 1H), 8.45 (d, J=2.5 Hz, 1H), 4.90 (s, 2H), ~3.0-4.0 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 153.0, 148.5, 144.0, 142.5, 63.0.
-
Mass Spectrometry (ESI+): m/z = 145.0 [M+H]⁺.
-
Melting Point: Literature values vary; typically in the range of 75-80 °C.
Safety and Troubleshooting
Critical Safety Precautions
-
Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Lithium Borohydride (LiBH₄): Flammable solid and reacts violently with water to produce flammable hydrogen gas.[7] Handle only under an inert atmosphere (N₂ or Ar). Ensure no water is present in the reaction setup. The quenching process must be performed slowly at 0 °C in a fume hood.
-
Solvents: Methanol, THF, and Ethyl Acetate are flammable. Avoid open flames and ensure adequate ventilation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Stage 1: Incomplete Esterification | Insufficient reflux time or catalyst amount. Water present in methanol. | Extend reflux time and monitor by TLC. Ensure anhydrous methanol is used. A small additional amount of H₂SO₄ can be added if necessary. |
| Stage 2: Incomplete Reduction | Insufficient reducing agent (degraded LiBH₄ or moisture contamination). | Ensure LiBH₄ is fresh and handled under strictly anhydrous conditions. Add an additional portion of LiBH₄ and allow more time for the reaction. |
| Low Overall Yield | Mechanical losses during extractions. Inefficient purification. | Ensure thorough extraction by performing multiple extractions. Optimize chromatography conditions (column size, solvent gradient). |
| Formation of Side Products | Over-reduction (unlikely with LiBH₄). Reaction temperature too high. | Maintain strict temperature control, especially during the addition of the reducing agent. |
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. 3-Chloropyrazine-2-carboxylic acid | [frontierspecialtychemicals.com]
- 6. 3-CHLORO-2-PYRAZINE-CARBOXYLIC ACID | 27398-39-6 [amp.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
The Strategic Application of (3-Chloropyrazin-2-yl)methanol in the Synthesis of Potent Kinase Inhibitors: A Guide for Researchers
This technical guide provides an in-depth exploration of the utility of (3-Chloropyrazin-2-yl)methanol as a pivotal starting material in the development of kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the chemical rationale, provides detailed synthetic protocols, and presents biological data for a representative class of kinase inhibitors. By leveraging the unique chemical functionalities of this pyrazine derivative, researchers can efficiently construct molecular scaffolds that target key kinases implicated in various disease states, particularly in oncology.
The pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved kinase inhibitors.[1][2][3] Its nitrogen atoms often serve as crucial hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket of the target kinase.[3] The strategic placement of a chloro-substituent and a versatile methanol group on the pyrazine ring, as seen in this compound, offers a powerful and flexible platform for the synthesis of diverse and potent kinase inhibitors.
I. The Versatility of the this compound Scaffold
This compound is a bifunctional building block that provides two key points of diversification for the synthesis of kinase inhibitors. The chlorine atom is amenable to various cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl moieties to probe the hydrophobic regions of the kinase active site. The methanol group can be readily converted into other functional groups, most notably an amine, which can then be used to build upon the core scaffold and interact with other key residues within the kinase.
This guide will focus on a synthetic strategy that transforms this compound into the key intermediate, (3-chloropyrazin-2-yl)methanamine. This amine serves as a crucial building block for the synthesis of a promising class of aminopyrazine-based inhibitors targeting the mitotic kinase Nek2, a protein implicated in cancer progression.[4][5]
II. Synthetic Protocols: From Starting Material to Active Inhibitor
The following protocols provide a step-by-step guide for the synthesis of a representative Nek2 inhibitor, starting from this compound.
Protocol 1: Synthesis of 3-Chloropyrazine-2-carbonitrile
The initial step involves the oxidation of the methanol group to a nitrile. This transformation is a critical step in preparing the precursor for the key amine intermediate.
Materials:
-
This compound
-
Manganese dioxide (MnO2)
-
Dichloromethane (DCM)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Glacial acetic acid
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture through a pad of celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure to yield 3-chloropyrazine-2-carbaldehyde.
-
Dissolve the crude aldehyde in a mixture of methanol and water.
-
Add sodium cyanide (1.5 eq) and glacial acetic acid (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloropyrazine-2-carbonitrile.[6][7]
Protocol 2: Synthesis of (3-Chloropyrazin-2-yl)methanamine
The reduction of the nitrile to a primary amine provides the key intermediate for the subsequent coupling reaction.
Materials:
-
3-Chloropyrazine-2-carbonitrile
-
Raney Nickel (or other suitable reduction catalyst)
-
Methanol (MeOH) saturated with ammonia
-
Hydrogen gas (H2)
Procedure:
-
To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq) in methanol saturated with ammonia, add a catalytic amount of Raney Nickel.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to yield (3-chloropyrazin-2-yl)methanamine, which can be used in the next step without further purification.[8]
Protocol 3: Synthesis of a Representative Aminopyrazine-based Nek2 Inhibitor
This protocol outlines a Suzuki coupling reaction to introduce a substituted aryl group, followed by an amidation to complete the synthesis of the target inhibitor.
Materials:
-
(3-Chloropyrazin-2-yl)methanamine
-
Arylboronic acid (e.g., 4-(N,N-dimethylaminomethyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvent (e.g., DMF/water mixture)
-
Carboxylic acid (e.g., a substituted benzoic acid)
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Suzuki Coupling:
-
To a solution of (3-chloropyrazin-2-yl)methanamine (1.0 eq) and the arylboronic acid (1.2 eq) in a DMF/water mixture, add Na2CO3 (2.0 eq) and a catalytic amount of Pd(PPh3)4.
-
Degas the reaction mixture and heat under an inert atmosphere at 100-120 °C for 4-6 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled amine intermediate.[1]
-
-
Amidation:
-
To a solution of the purified amine intermediate (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final compound by preparative HPLC to afford the target Nek2 inhibitor.
-
III. Biological Activity and Data Presentation
The synthesized aminopyrazine-based compounds have been evaluated for their inhibitory activity against Nek2 kinase. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Compound ID | Modification on Pyrazine Core | IC50 (µM) against Nek2 | Reference |
| 11a | para-N,N-dimethylaminomethylphenyl | 0.79 | [1] |
| 11b | meta-N,N-dimethylaminomethylphenyl | 2.47 | [1] |
| 11c | α'-aminomethyl substituted α-thiophene | 2.68 | [1] |
| 11d | β'-aminomethyl substituted α-thiophene | 2.63 | [1] |
| CRUK ICR 31 | Representative aminopyrazine | 0.23 | [9] |
IV. Mechanism of Action and Signaling Pathway
Nek2 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly in centrosome separation during mitosis.[4] Overexpression of Nek2 has been observed in various cancers and is often associated with aneuploidy and poor prognosis.[5] The aminopyrazine-based inhibitors synthesized from this compound act as ATP-competitive inhibitors, binding to the ATP-binding pocket of Nek2 and preventing its phosphorylation of downstream substrates. This inhibition leads to mitotic arrest and ultimately apoptosis in cancer cells.[2]
Caption: Nek2 signaling pathway and the point of inhibition.
V. Experimental Workflow Overview
The overall workflow for the development of kinase inhibitors using this compound is depicted below.
Caption: Workflow for kinase inhibitor synthesis and evaluation.
VI. Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the efficient construction of diverse chemical libraries targeting various kinases. The detailed protocols and biological data provided in this guide for the synthesis of aminopyrazine-based Nek2 inhibitors serve as a practical example of the potential of this building block in drug discovery. Researchers are encouraged to adapt and expand upon these methodologies to explore new chemical space and develop next-generation targeted therapies.
VII. References
-
Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). ACS Publications. --INVALID-LINK--
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Taylor & Francis Online. --INVALID-LINK--
-
Examples of Nek2 inhibitors with benzimidazole, imidazopyridine, aminopyrazine, and aminopyridine hinge binding groups. (n.d.). ResearchGate. --INVALID-LINK--
-
Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2015). PubMed. --INVALID-LINK--
-
(3-Chloropyrazin-2-yl)MethanaMine hydrochloride. (n.d.). ChemicalBook. --INVALID-LINK--
-
Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. (2010). PubMed. --INVALID-LINK--
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (n.d.). ACS Publications. --INVALID-LINK--
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed. --INVALID-LINK--
-
Collection - Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - Journal of Medicinal Chemistry. (n.d.). Figshare. --INVALID-LINK--
-
A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (2018). ResearchGate. --INVALID-LINK--
-
Design, synthesis and biological evaluation of aminopyrazine-based ATR/HDACs dual inhibitors. (2025). PubMed. --INVALID-LINK--
-
3-Chloropyrazine-2-carbonitrile. (n.d.). Benchchem. --INVALID-LINK--
-
3-Chloropyrazine-2-carbonitrile synthesis. (n.d.). ChemicalBook. --INVALID-LINK--
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. --INVALID-LINK--
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2018). MDPI. --INVALID-LINK--
-
(3-Chloropyrazin-2-yl)methanamine. (n.d.). PubChem. --INVALID-LINK--
-
(3-Chloropyrazin-2-yl)methanamine hydrochloride. (n.d.). PubChem. --INVALID-LINK--
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). National Institutes of Health. --INVALID-LINK--
-
Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. (2023). Benchchem. --INVALID-LINK--
-
3-Chloropyrazine-2-carbonitrile. (n.d.). ChemicalBook. --INVALID-LINK--
-
(3-chloropyrazin-2-yl)methanamine hydrochloride. (n.d.). Synblock. --INVALID-LINK--
-
3-Chloropyrazine-2-carbonitrile CAS 55557-52-3. (n.d.). Home Sunshine Pharma. --INVALID-LINK--
References
- 1. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]
- 7. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Note: (3-Chloropyrazin-2-yl)methanol as a Versatile Scaffold for Protein Degrader Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Expanding Chemical Toolbox for Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] Among the various TPD approaches, Proteolysis-Targeting Chimeras (PROTACs) have garnered significant attention. These heterobifunctional molecules act as molecular bridges, recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby inducing the POI's ubiquitination and subsequent degradation by the proteasome.[2][3]
The design and synthesis of effective PROTACs are critically dependent on the judicious selection of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects them. The linker is not merely a spacer but plays a crucial role in determining the physicochemical properties, cell permeability, and the overall efficacy of the degrader by influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[4][5][6] Consequently, there is a pressing need for novel, versatile building blocks that enable the systematic and efficient construction of diverse linker architectures.
This application note details the utility of (3-Chloropyrazin-2-yl)methanol as a strategic building block in the synthesis of protein degraders. Its unique structural features—a metabolically stable pyrazine core and two orthogonal reactive handles—provide a robust platform for creating innovative and effective PROTACs.
Properties and Strategic Advantages of this compound
This compound is a commercially available reagent, often categorized within chemical supplier portfolios as a "Protein Degrader Building Block".[7] Its value in this context stems from a combination of its physicochemical properties and its synthetic versatility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 89283-32-9[7] |
| Molecular Formula | C₅H₅ClN₂O[7] |
| Molecular Weight | 144.56 g/mol [7] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, DMSO, DMF |
Key Advantages in Degrader Design:
-
Metabolic Stability : The pyrazine ring is an electron-deficient heteroaromatic system, which often imparts greater metabolic stability compared to more electron-rich aromatic systems. This can lead to improved pharmacokinetic profiles in vivo.
-
Orthogonal Reactivity : The molecule possesses two distinct reactive sites: a primary alcohol and a chloro-substituent on the pyrazine ring. This orthogonality allows for sequential, controlled functionalization. The alcohol can be readily modified through oxidation or etherification, while the chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr).
-
Scaffolding Potential : The pyrazine core can serve as a rigid central scaffold for the linker, providing defined exit vectors for connecting the POI and E3 ligase ligands. This rigidity can help to pre-organize the PROTAC molecule, potentially reducing the entropic penalty of forming the ternary complex.
-
Modulation of Physicochemical Properties : The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which can be leveraged to improve solubility and target engagement.[8]
Proposed Synthetic Application: Construction of a Pyrazine-Based PROTAC
This section outlines a representative synthetic strategy for incorporating this compound into a novel PROTAC. This hypothetical pathway is based on established, high-yielding chemical transformations and illustrates the versatility of this building block. The strategy involves a four-step sequence:
-
Oxidation of the primary alcohol to an aldehyde.
-
Reductive Amination to install a linker precursor.
-
Nucleophilic Aromatic Substitution (SNAr) to attach a POI ligand.
-
Final Coupling with an E3 ligase ligand.
Caption: Proposed synthetic workflow for a pyrazine-based PROTAC.
Detailed Experimental Protocols
Note: These protocols are illustrative and may require optimization based on the specific POI ligand, linker, and E3 ligase ligand used. Standard laboratory safety procedures, including the use of personal protective equipment, should be followed at all times.
Protocol 1: Synthesis of 3-Chloropyrazine-2-carbaldehyde (Intermediate 2)
This protocol describes the oxidation of the primary alcohol to an aldehyde, a key transformation for subsequent functionalization.
-
Rationale: Dess-Martin Periodinane (DMP) is a mild and efficient oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is typically fast and clean. An alternative, as demonstrated in related syntheses, is the use of manganese(IV) oxide.[9]
-
Procedure:
-
To a stirred solution of this compound (1.0 g, 6.92 mmol) in anhydrous dichloromethane (DCM, 35 mL) at 0 °C, add Dess-Martin Periodinane (3.52 g, 8.30 mmol, 1.2 eq) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (20 mL) and a saturated aqueous solution of NaHCO₃ (20 mL).
-
Stir vigorously for 15 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3-chloropyrazine-2-carbaldehyde as a solid.
-
Protocol 2: Synthesis of the Pyrazine-Linker Intermediate (Intermediate 3)
This step involves coupling the aldehyde with a bifunctional linker precursor via reductive amination.
-
Rationale: Reductive amination is a robust method for forming C-N bonds. Sodium triacetoxyborohydride is a mild reducing agent that is particularly effective for this transformation and tolerates a wide range of functional groups. We will use a representative linker, tert-butyl (2-aminoethyl)carbamate, which introduces a protected amine handle for later coupling.
-
Procedure:
-
Dissolve 3-chloropyrazine-2-carbaldehyde (1.0 g, 7.02 mmol) in 1,2-dichloroethane (DCE, 30 mL).
-
Add tert-butyl (2-aminoethyl)carbamate (1.24 g, 7.72 mmol, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (2.23 g, 10.53 mmol, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ (25 mL).
-
Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired pyrazine-linker intermediate.
-
Protocol 3: Attachment of the POI Ligand via SNAr (Intermediate 4)
The chlorine on the pyrazine ring is displaced by a nucleophilic group on the POI ligand.
-
Rationale: The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution. The reaction is typically carried out at elevated temperatures in the presence of a non-nucleophilic base like DIPEA to scavenge the HCl byproduct. For this example, we assume a POI ligand with an available amine nucleophile (POI-NH₂).
-
Procedure:
-
In a sealed vial, combine the pyrazine-linker intermediate (1.0 eq), the POI ligand (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of ~0.1 M.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative HPLC to yield the POI-Pyrazine-Linker conjugate.
-
Protocol 4: Final PROTAC Synthesis (Final Product)
This final step involves deprotection of the linker and coupling with an E3 ligase ligand.
-
Rationale: The Boc-protecting group is removed under acidic conditions (e.g., TFA). The resulting free amine is then coupled to an E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) using standard peptide coupling reagents like HATU.
-
Procedure:
-
Deprotection: Dissolve the POI-Pyrazine-Linker conjugate (1.0 eq) in DCM (0.1 M). Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure and co-evaporate with toluene (2x) to remove residual TFA. The resulting amine salt is typically used directly in the next step.
-
Coupling: Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Add a solution of the deprotected amine salt in DMF.
-
Stir at room temperature for 4-12 hours. Monitor by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Mechanism of Action: The Assembled PROTAC
The final synthesized PROTAC molecule is designed to induce the degradation of the target POI.
Caption: Mechanism of action for the pyrazine-based PROTAC.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel protein degraders. Its stable aromatic core and orthogonal reactive handles allow for the systematic construction of diverse and sophisticated linker architectures. The synthetic strategies outlined in this application note provide a clear roadmap for researchers to leverage this building block in their TPD discovery programs, facilitating the development of the next generation of PROTAC therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Pyrazin-2-yl)methanamine | C5H7N3 | CID 266781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Chloropyrazin-2-yl)methanol
Welcome to the technical support center for the synthesis of (3-Chloropyrazin-2-yl)methanol (CAS 89283-32-9). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable heterocyclic building block. Here, we address common challenges encountered during its multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Overview of the Core Synthetic Challenge
The synthesis of this compound is typically achieved via a two-step process:
-
C2-Functionalization: Introduction of a carbonyl group at the C2 position of 2-chloropyrazine. This is most commonly achieved through a directed ortho-metalation (DoM) using a strong, non-nucleophilic base, followed by quenching with a formylating agent.
-
Reduction: Selective reduction of the resulting aldehyde, 3-chloropyrazine-2-carbaldehyde, to the primary alcohol.
While straightforward in principle, this pathway is fraught with potential yield-limiting side reactions and sensitivity to reaction conditions. This guide provides a structured approach to identifying and resolving these issues.
Core Synthesis Workflow
Technical Support Center: (3-Chloropyrazin-2-yl)methanol in Organic Synthesis
Welcome to the technical support center for (3-Chloropyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this compound in chemical synthesis. Our goal is to equip you with the knowledge to anticipate and mitigate the formation of common side products, ensuring the success of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, notably in the synthesis of kinase inhibitors like Acalabrutinib.[1] Its reactivity is primarily governed by two functional groups: the primary alcohol and the chloro-substituted pyrazine ring. The hydroxymethyl group readily undergoes oxidation to the corresponding aldehyde or carboxylic acid, as well as esterification and etherification. The pyrazine ring, being electron-deficient, activates the chlorine atom for nucleophilic aromatic substitution (SNAr). Understanding the interplay of these reactive sites is crucial for controlling reaction outcomes and minimizing the formation of unwanted byproducts.
Common Side Products in Oxidation Reactions
The oxidation of this compound to 3-chloro-2-formylpyrazine is a common synthetic transformation. However, this reaction is often accompanied by the formation of side products.
Side Product 1: Over-oxidation to 3-Chloropyrazine-2-carboxylic acid
Q: I am trying to synthesize 3-chloro-2-formylpyrazine, but I am observing a significant amount of the corresponding carboxylic acid in my reaction mixture. What is causing this, and how can I prevent it?
A: The formation of 3-chloropyrazine-2-carboxylic acid is a result of over-oxidation of the intermediate aldehyde. This is particularly common when using strong oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). To minimize over-oxidation, it is recommended to use milder, more controlled oxidizing agents.
Troubleshooting Guide:
| Oxidizing Agent | Potential Issues | Recommended Action |
| Strong Oxidants (e.g., KMnO₄, Jones) | High potential for over-oxidation to the carboxylic acid. | Switch to a milder oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation protocol. |
| Dess-Martin Periodinane (DMP) | Generally clean, but can be sensitive to moisture. | Ensure anhydrous reaction conditions. DMP is often preferred for its mildness and broad functional group tolerance.[2] |
| Swern Oxidation (and related methods) | Can be very effective, but requires careful temperature control to avoid side reactions. | Maintain the reaction temperature below -60 °C to prevent the formation of other byproducts. |
Experimental Protocol: Dess-Martin Oxidation of this compound
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude aldehyde.
Side Product 2: Methylthiomethyl (MTM) Ether in Swern Oxidation
Q: I performed a Swern oxidation on this compound and, in addition to my desired aldehyde, I isolated a byproduct with a mass corresponding to the addition of a CH₂SMe group. What is this compound and how can I avoid its formation?
A: This side product is likely the methylthiomethyl (MTM) ether of your starting material. It arises from a Pummerer rearrangement of the intermediate formed between DMSO and the activating agent (e.g., oxalyl chloride), especially if the reaction temperature is not rigorously controlled.
Troubleshooting Guide:
-
Temperature Control: The most critical factor is to maintain a low temperature (typically -78 °C) throughout the addition of reagents and the initial phase of the reaction. Allowing the reaction to warm prematurely significantly increases the likelihood of Pummerer rearrangement.
-
Order of Addition: Add the alcohol to the pre-formed activated DMSO complex at -78 °C. Then, add the amine base, still at low temperature.
Mechanism of MTM Ether Formation
Caption: Formation of MTM ether as a side product in Swern oxidation.
Common Side Products in Etherification and Esterification Reactions
The hydroxyl group of this compound can be readily converted to ethers and esters. However, the reactivity of the chloropyrazine ring can lead to undesired side reactions.
Side Product 3: Nucleophilic Aromatic Substitution (SNAr) Product
Q: When attempting a Williamson ether synthesis with this compound using a strong base like sodium hydride, I observe a significant amount of a dimeric ether. What is happening?
A: The alkoxide formed from this compound is a potent nucleophile. While it is intended to react with an external electrophile (e.g., an alkyl halide), it can also attack the electron-deficient pyrazine ring of another molecule of the starting material, displacing the chloride in a nucleophilic aromatic substitution (SNAr) reaction. This leads to the formation of a dimeric ether. A similar issue can arise during esterification under basic conditions if a carboxylate salt is used as the nucleophile.
Troubleshooting Guide:
| Reaction Condition | Potential Issue | Recommended Action |
| Strong Base (e.g., NaH) | Promotes SNAr by generating a high concentration of the pyrazinyl alkoxide. | Use a milder base such as silver(I) oxide (Ag₂O) or cesium carbonate (Cs₂CO₃). Alternatively, add the alkylating agent before or concurrently with the base to keep the concentration of the free alkoxide low. |
| High Temperature | Accelerates the rate of SNAr. | Perform the reaction at the lowest temperature that allows for a reasonable rate of the desired reaction. |
SNAr Dimerization Pathway
References
Technical Support Center: Optimization of Reaction Conditions for (3-Chloropyrazin-2-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of (3-Chloropyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this critical building block. The information herein is structured to offer not just solutions but also a foundational understanding of the underlying chemical principles to empower your experimental design.
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, including kinase inhibitors like Acalabrutinib.[1] Its efficient and high-purity synthesis is crucial for the successful progression of drug discovery and development programs. This guide will focus on the most common synthetic route: the reduction of 3-chloropyrazine-2-carbaldehyde.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Issue 1: Low Reaction Yield
Question: My reaction yield for the synthesis of this compound is consistently low. What are the common causes, and how can I improve it?
Answer: Low yield is a frequent challenge that can often be traced back to several key factors. Let's break down the potential causes and their solutions:
-
Incomplete Reaction: The reduction of the aldehyde to the alcohol may not be proceeding to completion.
-
Causality: Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted starting material, 3-chloropyrazine-2-carbaldehyde, remaining in the reaction mixture.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material.
-
Extend Reaction Time: If starting material is still present, consider extending the reaction time in increments of 30-60 minutes, while continuing to monitor.
-
Optimize Temperature: While these reductions are often run at low temperatures (0 °C) to control exothermicity, allowing the reaction to slowly warm to room temperature after the initial addition of the reducing agent can help drive it to completion.
-
-
-
Side Reactions: The formation of undesired byproducts can significantly consume your starting material and reduce the yield of the desired product.
-
Causality: The pyrazine ring is electron-deficient, and the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), especially under basic conditions or at elevated temperatures. Over-reduction is also a possibility with stronger reducing agents.
-
Troubleshooting Steps:
-
Control Temperature: Maintain a low temperature (0 °C or below) during the addition of the reducing agent to minimize side reactions.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for this transformation. NaBH₄ is milder and more selective for aldehydes, reducing the risk of over-reduction or reaction with the chloro-substituent.
-
pH Control: During workup, avoid strongly basic conditions that could promote hydrolysis of the chlorine atom to a hydroxyl group.
-
-
-
Purity of Starting Material: The purity of the starting aldehyde, 3-chloropyrazine-2-carbaldehyde, is critical.
-
Causality: Impurities in the starting material may not participate in the desired reaction or could lead to the formation of additional byproducts, complicating purification and lowering the isolated yield. The aldehyde itself can be prone to oxidation to the corresponding carboxylic acid if not stored properly.
-
Troubleshooting Steps:
-
Verify Purity: Always check the purity of the starting aldehyde by NMR or LC-MS before starting the reaction.
-
Purification of Aldehyde: If necessary, purify the 3-chloropyrazine-2-carbaldehyde by column chromatography or recrystallization.[2]
-
-
Issue 2: Complex Impurity Profile
Question: My post-reaction analysis (NMR/LC-MS) shows several unexpected peaks. What are these impurities, and how can I avoid them?
Answer: Identifying impurities is the first step to eliminating them. Here are the most likely culprits:
-
Unreacted 3-chloropyrazine-2-carbaldehyde: As discussed above, this indicates an incomplete reaction.
-
(Pyrazin-2-yl)methanol: This results from the over-reduction and removal of the chlorine atom. This is more likely to occur with harsher reducing agents or prolonged reaction times at elevated temperatures.
-
3-Hydroxypyrazine-2-carbaldehyde or (3-Hydroxypyrazin-2-yl)methanol: These can form if the chlorine atom is displaced by a hydroxide ion during the reaction or, more commonly, during an aqueous workup with a base.[3]
-
Dimeric Species: Aldehydes can sometimes undergo side reactions to form dimers or oligomers under certain conditions.
Mitigation Strategy: A well-designed experiment can minimize these impurities. The workflow below outlines a decision-making process for troubleshooting.
Issue 3: Workup and Purification Difficulties
Question: I am struggling to isolate a pure product after the reaction. What are the best practices for workup and purification?
Answer: A clean workup is essential for obtaining high-purity this compound.
-
Quenching the Reaction:
-
Best Practice: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to quench the reaction. This is a mildly acidic quench that effectively destroys excess borohydride without creating a strongly basic environment that could lead to hydrolysis of the chloride.
-
-
Extraction:
-
Solvent Choice: Use a solvent like ethyl acetate or dichloromethane (DCM) for extraction.
-
Emulsions: If emulsions form, adding a small amount of brine (saturated NaCl solution) can help to break them up.
-
-
Purification:
-
Column Chromatography: This is the most effective method for purifying this compound.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective. The polarity can be adjusted based on TLC analysis.
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for converting 3-chloropyrazine-2-carbaldehyde to the corresponding methanol? A1: Sodium borohydride (NaBH₄) is the recommended reducing agent. It is chemoselective for aldehydes and ketones and is less likely to reduce the pyrazine ring or cleave the carbon-chlorine bond compared to stronger hydrides like LiAlH₄.
Q2: What is the optimal solvent for this reduction? A2: Protic solvents like methanol (MeOH) or ethanol (EtOH) are excellent choices for NaBH₄ reductions. They activate the borohydride, and the product is generally soluble. A co-solvent system like THF/MeOH can also be used.
Q3: What are the ideal temperature and reaction time? A3: The reaction should be initiated at a low temperature, typically 0 °C (ice bath), to control the initial exotherm. The reducing agent should be added portion-wise. After the addition is complete, the reaction can be stirred at 0 °C or allowed to warm to room temperature for 1-3 hours. Reaction progress should always be monitored by TLC or LC-MS.
Q4: How should I store this compound? A4: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is stable under recommended temperatures and pressures but should be kept away from strong oxidizing agents.[4]
Q5: What are the primary safety precautions? A5: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5] Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust. In case of fire, toxic gases such as carbon oxides, hydrogen chloride, and nitrogen oxides may be generated.[4]
Experimental Protocols & Data
Optimized Protocol for Synthesis of this compound
This protocol is a general guideline. Molar equivalents and volumes should be adjusted based on the scale of your reaction.
1. Reagents and Materials:
-
3-chloropyrazine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
2. Reaction Procedure:
-
Dissolve 3-chloropyrazine-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) in small portions over 15-20 minutes. Monitor for any gas evolution and temperature increase.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC (e.g., using 30% ethyl acetate in hexanes) until the starting aldehyde spot is no longer visible.
3. Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Table 1: Effect of Reaction Parameters on Synthesis Outcome
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Reducing Agent | NaBH₄ (1.2 eq) | LiAlH₄ (1.2 eq) | NaBH₄ (1.2 eq) | Condition A is optimal. Condition B risks over-reduction and lower yield. |
| Solvent | Methanol | THF | Dichloromethane | Condition A is optimal for NaBH₄. THF is suitable for LiAlH₄. |
| Temperature | 0 °C to RT | -78 °C to RT | 40 °C | Condition A provides the best balance of reaction rate and selectivity. Condition C increases the risk of side reactions. |
| Workup Quench | Sat. aq. NH₄Cl | 1M HCl | 1M NaOH | Condition A is optimal. Strong acid/base can cause degradation or side reactions. |
| Purity (Typical) | >97% after chromatography[6] | Variable, often lower | Lower due to byproducts | Condition A consistently provides the highest purity product. |
Synthesis Workflow Diagram
References
stability issues and degradation of (3-Chloropyrazin-2-yl)methanol
Welcome to the technical support center for (3-Chloropyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation pathways encountered during its use. As a critical intermediate in various synthetic pathways, including the production of antiviral agents like Favipiravir, ensuring the integrity of this compound is paramount for reproducible and successful experimental outcomes.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage at room temperature, while for long-term stability, refrigeration (2-8 °C) is advisable to minimize potential degradation. It is crucial to protect the compound from moisture, light, and incompatible substances such as strong oxidizing agents.
Q2: I observe a change in the color of my this compound solid over time. What could be the cause?
A2: A change in color, such as yellowing or darkening, often indicates the formation of degradation products. This can be due to slow oxidation or other reactions initiated by exposure to air, light, or moisture. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the material before use.
Q3: Is this compound sensitive to pH?
A3: Yes, like many heterocyclic compounds, this compound can be sensitive to strongly acidic or basic conditions. These conditions can catalyze hydrolysis of the chloro group or other degradation reactions. It is advisable to maintain a neutral pH in your reaction mixture unless the protocol specifically requires acidic or basic conditions, in which case the reaction time and temperature should be carefully controlled.
Q4: What are the primary degradation pathways for this compound?
A4: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the chlorine atom and oxidation of the hydroxymethyl group. These pathways can be influenced by factors such as pH, temperature, presence of oxidizing agents, and exposure to light. Detailed explanations and troubleshooting for these pathways are provided in the subsequent sections.
Troubleshooting Guide: Degradation and Stability Issues
This section delves into the specific degradation pathways, providing insights into their mechanisms and offering practical steps to identify and mitigate these issues.
Issue 1: Suspected Hydrolytic Degradation
Q: My reaction yield is lower than expected, and I suspect the starting material has degraded. How can I investigate and prevent hydrolysis of this compound?
A: Causality and Mechanism:
The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, particularly hydrolysis, where it is replaced by a hydroxyl group. This reaction is often catalyzed by acidic or basic conditions and elevated temperatures. The resulting product, (3-Hydroxypyrazin-2-yl)methanol, will have different reactivity and may not be suitable for your intended synthesis. The presence of water in your solvents or reagents is a primary cause of this degradation. Research on related chloropyrazine compounds has shown that hydrolysis can occur, for instance, when using sodium hydroxide, leading to the formation of the corresponding hydroxypyrazine derivative.[2]
Troubleshooting Workflow for Hydrolytic Degradation
Caption: Troubleshooting workflow for identifying and mitigating hydrolytic degradation.
Experimental Protocol: Identification of Hydrolysis Product by LC-MS
-
Sample Preparation: Dissolve a small amount of your suspect this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Control Sample: Prepare a similar solution of a known pure sample of this compound.
-
LC-MS Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.
-
Detection: Monitor at a suitable UV wavelength (e.g., 254 nm) and use a mass spectrometer in positive ion mode.
-
-
Data Analysis:
-
Compare the chromatograms of the suspect and control samples.
-
Look for a new, more polar peak (earlier retention time) in the suspect sample.
-
Examine the mass spectrum of the new peak. The expected (M+H)⁺ for the hydrolysis product, (3-Hydroxypyrazin-2-yl)methanol, is approximately 127.05. The parent compound, this compound, will have an (M+H)⁺ of approximately 145.01, with a characteristic isotopic pattern for chlorine.
-
Issue 2: Suspected Oxidative Degradation
Q: I have identified an impurity in my this compound that has a similar retention time to the starting material but a different mass. Could this be an oxidation product?
A: Causality and Mechanism:
The primary alcohol (hydroxymethyl) group on the pyrazine ring is susceptible to oxidation. This can occur in the presence of atmospheric oxygen, especially when exposed to light or heat, or in the presence of oxidizing agents in your reaction mixture. The oxidation can proceed in two steps: first to the corresponding aldehyde, (3-Chloropyrazin-2-yl)carbaldehyde, and then further to the carboxylic acid, 3-Chloropyrazine-2-carboxylic acid. Studies on the oxidation of aliphatic primary alcohols by N-chloropyrazinamide demonstrate the susceptibility of alcohols to oxidation in the presence of pyrazine derivatives.[3]
Potential Oxidative Degradation Pathway
Caption: Stepwise oxidation of the hydroxymethyl group.
Troubleshooting and Identification Protocol
-
Forced Degradation Study (Oxidative Stress): To confirm if your impurity is an oxidation product, you can perform a controlled forced degradation study.
-
Dissolve a pure sample of this compound in a solvent like acetonitrile.
-
Add a dilute solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Stir the solution at room temperature for a few hours, taking aliquots at different time points.
-
Analyze the aliquots by LC-MS and compare the retention times and mass spectra of the generated impurities with the unknown impurity in your sample.
-
-
LC-MS Analysis for Oxidation Products:
-
Use the same LC-MS method as described for hydrolysis.
-
Look for peaks with the following expected (M+H)⁺ values:
-
Aldehyde: (3-Chloropyrazin-2-yl)carbaldehyde - (M+H)⁺ ≈ 143.00
-
Carboxylic Acid: 3-Chloropyrazine-2-carboxylic acid - (M+H)⁺ ≈ 158.99
-
-
-
Preventative Measures:
-
Store the compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Protect the compound from light by using amber vials or storing it in the dark.[4]
-
Avoid high temperatures during storage and in your experimental setup, unless required by the protocol.
-
Ensure that your solvents and reagents are free from peroxide impurities.
-
Summary of Potential Degradation Products
| Degradation Pathway | Potential Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected (M+H)⁺ |
| Hydrolysis | (3-Hydroxypyrazin-2-yl)methanol | C₅H₆N₂O₂ | 126.11 | 127.05 |
| Oxidation | (3-Chloropyrazin-2-yl)carbaldehyde | C₅H₃ClN₂O | 142.54 | 143.00 |
| Oxidation | 3-Chloropyrazine-2-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | 158.99 |
Concluding Remarks
The stability of this compound is critical for the success of your synthetic endeavors. By understanding the primary degradation pathways—hydrolysis and oxidation—you can take proactive steps to ensure the quality of your starting material. Regular analytical checks of purity, proper storage, and careful control of reaction conditions are the best practices to mitigate these stability issues. Should you encounter further problems, a systematic approach using forced degradation studies and analytical techniques like LC-MS will be invaluable in diagnosing and resolving the issue.
References
Technical Support Center: Scaling Up (3-Chloropyrazin-2-yl)methanol Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (3-Chloropyrazin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this process from the laboratory bench to pilot or manufacturing scale. We will address common challenges, provide troubleshooting solutions, and answer frequently asked questions to ensure a safe, efficient, and scalable process.
This compound is a key building block in the synthesis of various pharmaceutically active compounds, most notably as an intermediate for the antiviral medication Favipiravir.[1][2] While several synthetic routes are viable at the lab scale, scaling up production introduces significant challenges related to reaction control, impurity profiles, process safety, and final product purification. This document provides field-proven insights to navigate these complexities.
Section 1: Synthesis Pathway Overview & Core Scale-Up Challenges
A prevalent synthetic route to this compound involves a multi-step process starting from 2-aminopyrazine. The key transformations include chlorination, diazotization followed by a Sandmeyer-type reaction to install a nitrile group, and subsequent reduction to the primary alcohol. Each of these steps presents unique challenges when scaling up.
Common Synthetic Workflow
Caption: A common multi-step synthesis route for this compound.
The primary challenges in scaling this process are:
-
Controlling Exothermic Reactions: The chlorination and diazotization steps can be highly exothermic, posing a significant risk of runaway reactions if not managed with adequate cooling and controlled reagent addition.[3][4]
-
Handling Unstable Intermediates: Aryl diazonium salts are notoriously unstable and can decompose violently.[5] In a large-scale setting, their in-situ generation and immediate consumption are critical for safety.[3]
-
Impurity Management: Byproducts from incomplete reactions, side reactions (e.g., formation of bipyrazines), and residual starting materials can complicate purification and affect the quality of the final active pharmaceutical ingredient (API).[1][6]
-
Transitioning Purification Methods: Moving from chromatographic purification, which is common in labs, to scalable methods like crystallization requires significant process development to achieve high purity and yield.[2]
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during scale-up in a practical question-and-answer format.
Low Yield & Purity Issues
Q1: Our diazotization/Sandmeyer reaction for converting 2-Amino-3-chloropyrazine to 3-Chloro-2-cyanopyrazine has poor and inconsistent yields. What are the likely causes and how can we optimize it for scale-up?
A1: This is a critical and often problematic step. Inconsistent yields typically stem from three main factors: decomposition of the diazonium salt intermediate, improper temperature control, and inefficient catalysis in the Sandmeyer step.
-
Causality: The diazonium salt derived from an electron-deficient heterocycle like pyrazine is highly reactive and prone to decomposition, especially at elevated temperatures.[7] The success of the subsequent Sandmeyer reaction depends on trapping this intermediate with the cyanide source before it degrades.
-
Troubleshooting Steps & Solutions:
-
Strict Temperature Control: Maintain the diazotization reaction at 0-5 °C. Use a reactor with an efficient cooling jacket and a calibrated temperature probe. The addition of the sodium nitrite solution must be slow and controlled to prevent localized temperature spikes.
-
Acid Selection: The choice of acid is crucial. While hydrochloric acid is common, using a non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid (HBF₄) can sometimes lead to a more stable diazonium salt, preventing the formation of undesired chlorinated byproducts.[5]
-
Optimized Reagent Addition: The diazonium salt solution should be added to the copper cyanide solution (not the other way around). This ensures the unstable intermediate is immediately consumed as it is introduced.
-
Catalyst Activity: Ensure the copper(I) cyanide is of high quality. If preparing it in-situ, ensure the complete reduction of Cu(II) to Cu(I). The efficiency of this step is paramount for a successful Sandmeyer reaction.[8]
-
Consider Flow Chemistry: For large-scale production, continuous flow reactors offer a safer and more efficient alternative. Flow chemistry minimizes the volume of hazardous diazonium intermediate present at any given time, significantly improving safety and process control.[3]
-
Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.
Q2: During the final reduction of 3-Chloro-2-cyanopyrazine to the alcohol, we are observing significant byproduct formation. How can these be identified and minimized?
A2: Byproduct formation in this reduction step is common and usually results from over-reduction or side reactions with the reducing agent.
-
Causality: Strong reducing agents can reduce the nitrile group to an amine ((3-chloropyrazin-2-yl)methanamine), or even cause dehalogenation of the pyrazine ring. The choice of reducing agent and reaction conditions is therefore critical.
-
Troubleshooting Steps & Solutions:
-
Choice of Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is often effective for the partial reduction of nitriles to aldehydes, which can then be reduced to the alcohol. However, it is expensive and requires strict temperature control (-78 °C). A more cost-effective and controllable option for scale-up is often a two-step process: hydrolysis of the nitrile to the carboxylic acid, followed by reduction with a milder agent like sodium borohydride in the presence of a Lewis acid. A direct reduction using Raney Nickel has also been reported for a similar substrate, (3-chloropyrazin-2-yl)methanamine hydrochloride, which could be adapted.[9]
-
Temperature and Stoichiometry Control: Regardless of the agent, use the minimum effective stoichiometry and maintain the recommended temperature. For borohydride reductions, temperatures are typically kept low (0-15 °C) to improve selectivity.[4]
-
Byproduct Identification: The primary byproducts to monitor for via HPLC or GC-MS are the corresponding amine and the de-chlorinated alcohol, (pyrazin-2-yl)methanol.[6]
-
Work-up Procedure: Ensure the quenching step is performed carefully and at a low temperature to avoid degradation of the product.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards to consider when scaling up the diazotization step?
A1: The diazotization of aromatic amines is one of the most hazardous reactions in industrial chemistry. Key risks include:
-
Thermal Instability: The diazonium salts can decompose exothermically and, in some cases, explosively. This risk is managed by maintaining low temperatures and ensuring adequate cooling capacity.[3][10]
-
Gas Evolution: The reaction releases nitrogen gas. The reactor must be properly vented to avoid pressure buildup.
-
Toxicity of Reagents: Reagents like sodium nitrite are toxic. Use appropriate personal protective equipment (PPE), including gloves and eye protection, and handle them in a well-ventilated area.[11][12]
A thorough safety evaluation, including reaction calorimetry studies, is essential before attempting this reaction on a large scale to understand the thermal risks.[3]
Q2: Column chromatography is not practical for our production scale. What is the best strategy for purifying the final this compound product?
A2: Recrystallization is the most viable method for large-scale purification. Developing a robust crystallization process is key.
-
Solvent Screening: Screen a variety of solvents and solvent systems (e.g., ethyl acetate/heptane, toluene, ethanol/water) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.[2]
-
Process Control: Control the cooling rate during crystallization. A slow cooling profile generally leads to larger crystals and higher purity. Seeding the solution with a small amount of pure product can help initiate crystallization and control particle size.
-
Washing and Drying: After filtration, wash the crystals with a cold, non-solubilizing solvent to remove residual mother liquor. Dry the final product under vacuum at a controlled temperature to remove residual solvents.
Q3: Which analytical techniques are essential for process control and final product release?
A3: A robust analytical package is critical for ensuring quality and consistency.
-
In-Process Controls (IPCs): Use High-Performance Liquid Chromatography (HPLC) to monitor the progress of each reaction, ensuring the starting material is consumed before proceeding. This helps prevent carrying unreacted materials into the next step.
-
Final Product Release:
-
HPLC: To determine purity and quantify impurities. Validated methods should be capable of separating the starting materials, intermediates, and known byproducts.[13][14]
-
Nuclear Magnetic Resonance (NMR): To confirm the structure of the final product.
-
Gas Chromatography (GC): To quantify residual solvents.
-
Karl Fischer Titration: To determine water content.
-
ICP-MS: To control for elemental impurities, as per ICH Q3D guidelines, which may originate from catalysts or raw materials.[1]
-
Section 4: Key Experimental Protocol
Protocol for Scalable Reduction and Crystallization
This protocol outlines a representative procedure for the reduction of 3-Chloro-2-cyanopyrazine and subsequent purification. Note: This is a generalized procedure and must be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 3-Chloro-2-cyanopyrazine (1.0 eq) and a suitable solvent such as methanol.[4]
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath or reactor cooling jacket.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (approx. 1.5-2.0 eq.) in small portions over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Monitoring: Stir the mixture at 10-15 °C. Monitor the reaction progress by HPLC every hour until the starting material is consumed (typically 4-6 hours).
-
Quenching: Slowly and carefully add acetone to the reaction mixture at 0-5 °C to quench any excess NaBH₄. Then, slowly add water, maintaining a low temperature.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove methanol. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate.
-
Crystallization: Concentrate the dried organic solution under vacuum to a minimal volume. Add n-heptane as an anti-solvent and heat gently to ensure dissolution. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 4 hours to complete crystallization.[2]
-
Isolation: Filter the resulting solid, wash the cake with cold heptane, and dry under vacuum at 40 °C to a constant weight.
Section 5: Data Summary Tables
Table 1: Common Impurities and Control Strategies
| Impurity Name | Potential Source | Recommended Control Strategy |
| 2-Amino-3-chloropyrazine | Unreacted starting material from diazotization | Monitor reaction completion by HPLC; optimize diazotization conditions. |
| 3-Chloro-2-cyanopyrazine | Unreacted starting material from reduction | Monitor reduction completion by HPLC; optimize reducing agent stoichiometry. |
| (Pyrazin-2-yl)methanol | Dehalogenation during reduction | Use milder reduction conditions; control temperature strictly. |
| (3-chloropyrazin-2-yl)methanamine | Over-reduction of the nitrile | Choose a selective reducing agent; control stoichiometry and temperature.[9] |
| Bipyrazine derivatives | Dimerization side reactions | Control reaction concentrations and temperature, especially during chlorination and Sandmeyer steps.[6] |
| Heavy Metals (e.g., Cu, Ni) | Catalysts (Sandmeyer, Hydrogenation) | Use high-purity catalysts; implement a final purification step like crystallization or treatment with a metal scavenger.[1] |
Section 6: References
-
Veeprho. (n.d.). Favipiravir Impurities and Related Compound. Retrieved from --INVALID-LINK--
-
Gudmundsson, K. S., & Hinkley, J. M. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications, 27(5), 843-852.
-
Rasayan Journal of Chemistry. (2023). EVALUATION OF QUALITY CONTROL OF FAVIPIRAVIR FOR ITS TEN RELATED SUBSTANCES USING HIGH- PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from --INVALID-LINK--
-
Tu, S., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Future Science, 8(11).
-
Indian Journal of Pharmaceutical Education and Research. (2024). A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Gudmundsson, K. S., et al. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Taylor & Francis Online. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). (PDF) EVALUATION OF QUALITY CONTROL OF FAVIPIRAVIR FOR ITS TEN RELATED SUBSTANCES USING HIGHPERFORMANCE LIQUID CHROMATOGRAPHY: DEVELOPMENT OF PROCEDURE AND VALIDATION. Retrieved from --INVALID-LINK--
-
Sheremetev, A. B., et al. (2018). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 14, 2694–2701.
-
Senshu University. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Retrieved from --INVALID-LINK--
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 934-937.
-
Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from --INVALID-LINK--
-
Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2997–3029.
-
Winnek, P. S., & Cole, Q. P. (1946). U.S. Patent No. 2,396,067. Washington, DC: U.S. Patent and Trademark Office.
-
BenchChem. (n.d.). Scaling up the synthesis of 4-Chlorophenyl-2-pyridinylmethanol for pilot production. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). (3-Chloropyrazin-2-yl)MethanaMine hydrochloride. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - this compound. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from --INVALID-LINK--
References
- 1. veeprho.com [veeprho.com]
- 2. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 7. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]
- 10. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]
- 11. aksci.com [aksci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude (3-Chloropyrazin-2-yl)methanol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude (3-Chloropyrazin-2-yl)methanol (CAS: 89283-32-9). As a critical intermediate in the synthesis of pharmaceuticals like Acalabrutinib, its purity is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice and validated protocols to address common purification hurdles.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy
This section addresses the preliminary questions researchers face when handling the crude product post-synthesis.
Q1: My crude product is a dark-colored oil or a sticky solid. What are the likely impurities?
A: The physical state and color of your crude product provide valuable clues about the potential impurities. The most common contaminants originate from the synthetic route employed. A frequent synthesis involves the reduction of 3-chloropyrazine-2-carboxylic acid.[2]
Common Impurity Classes:
-
Unreacted Starting Materials: The most common impurity is often the starting material itself, such as 3-chloropyrazine-2-carboxylic acid or 3-chloropyrazine-2-carbonitrile.[2][3] These are typically more polar than the desired alcohol product.
-
Reaction Reagents & Byproducts: Residual reagents like triethylamine or byproducts from reducing agents (e.g., borohydride salts) can contaminate the product.[2]
-
Side-Reaction Products: Over-reduction can lead to the loss of the chlorine atom, forming (pyrazin-2-yl)methanol. Dimerization or polymerization can also occur, especially under harsh temperature or pH conditions, leading to high molecular weight, colored impurities.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., THF, ethyl acetate, toluene) may be present.[2][3]
Q2: What is the most effective first step to purify my crude this compound?
A: Before attempting a more rigorous method like recrystallization or chromatography, a simple liquid-liquid extraction (aqueous wash) is often the most effective first step. This removes many common impurities without significant loss of your desired product.
Rationale: An aqueous wash can efficiently remove water-soluble reagents and salts. If your synthesis started from the carboxylic acid, a wash with a mild base like aqueous sodium bicarbonate (NaHCO₃) will deprotonate the acidic starting material, pulling it into the aqueous layer while leaving your neutral product in the organic phase.[4] This single step can dramatically improve the purity and subsequent crystallization behavior of your product.
Q3: How do I choose between Recrystallization and Column Chromatography for my primary purification?
A: The choice depends on the nature of the impurities and the quantity of material. Recrystallization is ideal for removing small amounts of impurities from a large amount of product, provided the impurities have different solubility profiles. Column chromatography offers higher resolution for separating compounds with similar properties.
Use the following decision tree to guide your strategy.
References
handling and storage recommendations for (3-Chloropyrazin-2-yl)methanol
Welcome to the technical support center for (3-Chloropyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling, storage, and troubleshooting of experiments involving this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and safe handling of this compound.
1. What is this compound and what are its key properties?
This compound is a heterocyclic organic compound. It is a derivative of pyrazine containing both a chloro and a hydroxymethyl substituent. These functional groups are key to its reactivity and utility in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89283-32-9 | AK Scientific, Inc.[1] |
| Molecular Formula | C5H5ClN2O | AK Scientific, Inc.[1] |
| Molecular Weight | 144.56 g/mol | PubChem |
| Boiling Point | 256 °C | AK Scientific, Inc.[1] |
| Flash Point | 108 °C | AK Scientific, Inc.[1] |
| Appearance | Solid (form may vary) | N/A |
2. What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage recommendations:
-
Short-term Storage: For immediate or frequent use, store the compound at room temperature in a tightly sealed container.[2]
-
Long-term Storage: For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. This minimizes potential degradation from atmospheric moisture and oxygen.
-
General Storage Practices: Always store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] Keep the container tightly closed when not in use.[1]
3. What personal protective equipment (PPE) should be used when handling this compound?
As a precautionary measure and to ensure laboratory safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, a NIOSH-approved respirator is recommended to avoid inhalation of dust or vapors.[1]
4. What are the primary hazards associated with this compound?
According to available safety data sheets, this compound is associated with the following hazards:
In case of exposure, follow the first aid measures outlined in the Safety Data Sheet.[1]
Section 2: Experimental Workflow and Handling
This section provides a detailed workflow for the proper handling of this compound in a laboratory setting.
Caption: A standard workflow for the safe handling of this compound.
Section 3: Troubleshooting Guide
This guide is intended to help you diagnose and resolve common issues that may arise during experiments with this compound.
Issue 1: Low or No Product Yield in a Nucleophilic Substitution Reaction
-
Symptom: You are attempting to displace the chloride on the pyrazine ring with a nucleophile, but you observe a low yield of the desired product or recover only the starting material.
-
Potential Causes & Solutions:
-
Insufficient Reactivity of the Nucleophile: The chloropyrazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). However, a weak nucleophile may not be reactive enough.
-
Solution: Consider using a stronger nucleophile or adding a catalyst. For example, in the case of an amine nucleophile, using a stronger base or a palladium catalyst can sometimes improve yields.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the rate of an SNAr reaction.
-
Solution: Polar aprotic solvents such as DMF or DMSO are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.
-
-
Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.
-
Solution: Gradually increase the reaction temperature and monitor the progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Issue 2: Formation of an Unexpected Side Product - Oxidation of the Alcohol
-
Symptom: You are performing a reaction that does not intentionally target the alcohol group, but you isolate a product where the methanol has been oxidized to an aldehyde or a carboxylic acid.
-
Potential Causes & Solutions:
-
Presence of Oxidizing Agents: Some reagents or starting materials may contain oxidizing impurities. The reaction may also be sensitive to atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts.
-
Solution: Ensure all reagents are pure and free from oxidizing contaminants. Running the reaction under an inert atmosphere (nitrogen or argon) can prevent air oxidation.
-
-
Incompatible Reagents: Certain reagents used in your reaction may be capable of oxidizing a primary alcohol.
-
Solution: Carefully review the compatibility of all reagents. If an incompatible reagent is necessary, consider protecting the alcohol group with a suitable protecting group (e.g., a silyl ether) before proceeding with the reaction. The protecting group can be removed in a subsequent step.
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Symptom: You have successfully completed your reaction, but you are facing challenges in isolating a pure product.
-
Potential Causes & Solutions:
-
Inappropriate Purification Technique: The chosen purification method may not be suitable for your compound.
-
Solution:
-
Recrystallization: This is a good first choice if your product is a solid. You will need to screen for a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Column Chromatography: This is a versatile technique for purifying both solid and liquid products. For this compound derivatives, which are moderately polar, a normal-phase silica gel column is often effective. A common mobile phase would be a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a more polar solvent (like methanol or dichloromethane).[3] The optimal solvent system should be determined by TLC first.
-
-
-
Product is Unstable on Silica Gel: Some compounds can degrade on silica gel.
-
Solution: If you suspect your product is degrading on silica, you can try using a less acidic stationary phase like alumina or a reverse-phase column. Alternatively, you can try to minimize the time the compound spends on the column by using a faster flow rate.
-
-
Section 4: Logical Troubleshooting Flowchart
References
avoiding unwanted side reactions with (3-Chloropyrazin-2-yl)methanol
Welcome to the technical support hub for (3-Chloropyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the handling and reaction of this versatile synthetic intermediate. Our goal is to provide you with the causal understanding and practical solutions needed to mitigate unwanted side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Side Reactions & Solutions
This section delves into specific experimental issues, providing insights into their chemical origins and offering validated protocols to overcome them.
Issue 1: Unwanted Nucleophilic Substitution on the Pyrazine Ring
Q: I am attempting a reaction at the hydroxyl group of this compound, but I am observing significant formation of a byproduct where the chlorine atom has been displaced by my nucleophile/base. How can I prevent this?
A: This is a classic case of competing reaction pathways. The pyrazine ring is electron-deficient due to the presence of the two nitrogen atoms, which makes the chlorine at the 3-position susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3] This reactivity is often enhanced by the specific reaction conditions you are employing.
Causality: The nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups through both inductive and mesomeric effects.[1][2] This reduces the electron density at the carbon atoms of the ring, particularly at positions 2, 3, 5, and 6, making them electrophilic and thus prone to attack by nucleophiles. The attack of a nucleophile forms a stabilized intermediate (a Meisenheimer complex), and subsequent departure of the chloride leaving group completes the substitution.
Solutions & Protocols:
-
Protect the Hydroxyl Group: The most robust strategy is to protect the primary alcohol before subjecting the molecule to nucleophilic or basic conditions. This removes the acidic proton, preventing it from interfering and allowing for a wider range of reaction conditions for subsequent steps.
-
Recommended Protocol (Silylation):
-
Dissolve this compound in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add 1.1 equivalents of a suitable base, such as triethylamine or imidazole.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of a silylating agent, for example, tert-Butyldimethylsilyl chloride (TBDMSCl).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.
-
-
-
Control of Stoichiometry and Temperature: If protection is not feasible, meticulous control over reaction parameters is critical.
-
Use no more than 1.0 equivalent of the base or nucleophile.
-
Maintain the lowest possible reaction temperature to favor the desired kinetic product and slow down the SNAr reaction.
-
-
Choice of Base: Employ non-nucleophilic, sterically hindered bases if the goal is simply deprotonation of the alcohol. Examples include Lithium diisopropylamide (LDA) at low temperatures or sodium hydride (NaH) in an aprotic solvent.
Troubleshooting Workflow for Nucleophilic Substitution
Caption: Decision workflow for mitigating nucleophilic substitution.
Issue 2: Oxidation of the Methanol Moiety to an Aldehyde or Carboxylic Acid
Q: During my reaction, I've noticed the formation of impurities that correspond to the molecular weights of (3-Chloropyrazin-2-yl)carbaldehyde or 3-Chloropyrazine-2-carboxylic acid. What is causing this oxidation?
A: The primary alcohol of this compound is susceptible to oxidation, a common reaction for primary alcohols. [4] This can be initiated by certain reagents, atmospheric oxygen under specific conditions (e.g., in the presence of metal catalysts), or strong oxidizing agents.[5]
Causality: The hydroxymethyl group can be readily oxidized, first to an aldehyde and then potentially further to a carboxylic acid. This process involves the removal of two hydrogen atoms (one from the alcohol and one from the carbon) in the first step. If water is present, the aldehyde can form a hydrate, which is then easily oxidized to the carboxylic acid.
Solutions & Protocols:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen, especially if transition metals are used or if the reaction is heated.
-
Reagent Purity: Ensure all reagents are free from oxidizing impurities. Solvents should be freshly distilled or from a reputable supplier's anhydrous grade bottle.
-
Avoid Strong Oxidizing Agents: Be mindful of the reagents used in your synthetic scheme. If a reagent is known to have oxidizing potential (e.g., some transition metal complexes, certain nitrogen oxides), consider an alternative.[5]
-
Controlled Oxidation Protocol (If Aldehyde is Desired): If the aldehyde is your target product, a controlled oxidation is necessary.
-
Recommended Protocol (Manganese Dioxide):
-
Suspend this compound in a solvent like DCM or chloroform.
-
Add a large excess (5-10 equivalents) of activated manganese(IV) oxide (MnO₂).
-
Stir vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, filter the mixture through a pad of celite to remove the MnO₂ solids and wash with DCM.
-
Concentrate the filtrate to obtain the crude aldehyde.
-
-
Table 1: Common Oxidizing Conditions and Their Products
| Oxidizing Agent(s) | Typical Product | Key Considerations |
| MnO₂, DCM | Aldehyde | Heterogeneous reaction, requires large excess of reagent. |
| PCC, DCM | Aldehyde | Stoichiometric, chromium-based, requires careful handling. |
| Dess-Martin Periodinane | Aldehyde | Mild conditions, but reagent can be shock-sensitive. |
| KMnO₄, NaOH, H₂O | Carboxylic Acid | Strong, often harsh conditions, can lead to over-oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A: It should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible substances such as strong oxidizing agents and sources of ignition.[5] While some suppliers suggest room temperature storage, for long-term stability, refrigeration is advisable.[6]
Q2: Is this compound stable to acidic conditions? A: The compound is generally stable to mild acidic conditions. However, strong acids can lead to decomposition or unwanted reactions. Under fire conditions, hazardous decomposition products can include carbon oxides, hydrogen chloride, and nitrogen oxides.[5] The pyrazine nitrogen atoms can be protonated, which would further activate the ring towards nucleophilic attack if a nucleophile is present.
Q3: Can I perform a Suzuki or other cross-coupling reaction on this compound? A: Yes, the chloro-substituent on the pyrazine ring can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). However, the hydroxyl group can interfere with the catalytic cycle of many palladium catalysts. It is highly recommended to protect the alcohol group (as described in Issue 1) before attempting cross-coupling to achieve higher yields and avoid side reactions.
Q4: My reaction with this compound is turning dark and forming a polymer-like substance. What could be the cause? A: This often indicates decomposition or polymerization. Potential causes include:
-
High Temperatures: The compound may not be stable at elevated temperatures for prolonged periods.
-
Presence of Strong Base/Acid: Extreme pH conditions can catalyze decomposition pathways.
-
Self-Condensation: Under certain conditions, intermolecular reactions could occur. For instance, the alcohol of one molecule could potentially displace the chlorine of another, leading to ether formation and oligomerization, especially in the presence of a base. Always ensure dilute conditions and controlled addition of reagents if this is suspected.
Reaction Pathway Overview
Caption: Key reaction pathways for this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. calpaclab.com [calpaclab.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of (3-Chloropyrazin-2-yl)methanol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. (3-Chloropyrazin-2-yl)methanol, a substituted pyrazine, represents a class of molecules with significant potential as building blocks in medicinal chemistry. Its precise characterization by modern analytical techniques is not merely a procedural step but a cornerstone for ensuring the integrity of subsequent research and development.
This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific compound, this document leverages a comparative approach. By examining the experimental data of closely related structural analogs—namely 2-chloropyrazine and (3-methylpyrazin-2-yl)methanol—we can construct a robust and scientifically grounded prediction of the spectral characteristics of our target molecule. This methodology not only offers a valuable predictive framework but also highlights the principles of structural spectroscopy in heterocyclic chemistry.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragmentation data for this compound. These predictions are derived from the analysis of its structural features and comparison with experimentally verified data of analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Pyrazine-H (2 protons) | 8.4 - 8.6 | d, d | ~2.5, ~1.5 | The two aromatic protons on the pyrazine ring are expected to be in the downfield region due to the deshielding effect of the electronegative nitrogen atoms. They will appear as doublets due to coupling with each other. |
| -CH₂- | ~4.9 | s | - | The methylene protons adjacent to the pyrazine ring and the hydroxyl group are expected to be a singlet, shifted downfield due to the influence of the aromatic ring and the oxygen atom. |
| -OH | Variable (broad) | s | - | The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent. It is expected to appear as a broad singlet and will exchange with D₂O. |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-Cl | ~150 | The carbon atom bonded to the chlorine is expected to be significantly downfield due to the electronegativity of the chlorine atom. |
| C-CH₂OH | ~155 | The carbon atom bearing the methanol substituent is also expected to be downfield due to the influence of the adjacent nitrogen and the substituent. |
| Pyrazine-CH | ~142-145 | The two CH carbons of the pyrazine ring are expected in the aromatic region. |
| -CH₂- | ~60 | The methylene carbon is expected in the aliphatic region but shifted downfield by the adjacent aromatic ring and hydroxyl group. |
Table 3: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment | Rationale |
| 144/146 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |
| 113/115 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 109 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 85 | [C₄H₃N₂]⁺ | Fragmentation of the pyrazine ring. |
Comparative Analysis with Structural Analogs
The predictions above are substantiated by the experimental data of 2-chloropyrazine and (3-methylpyrazin-2-yl)methanol.
2-Chloropyrazine: The Aromatic Core
2-Chloropyrazine provides an excellent reference for the pyrazine ring system in our target molecule.
Table 4: Experimental ¹H and ¹³C NMR Data for 2-Chloropyrazine (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H | 8.54 (s, 1H), 8.40 (s, 1H), 8.31 (s, 1H) |
| ¹³C | 150.2, 144.9, 143.6, 142.8 |
The downfield chemical shifts of the pyrazine protons in 2-chloropyrazine support the predicted region for the aromatic protons in this compound.
The mass spectrum of 2-chloropyrazine shows a prominent molecular ion peak at m/z 114, with a characteristic M+2 peak at m/z 116, confirming the presence of a chlorine atom. This isotopic pattern is a key diagnostic feature we expect for this compound.
(3-Methylpyrazin-2-yl)methanol: The Substituent Effect
(3-Methylpyrazin-2-yl)methanol offers insight into the spectral contribution of the hydroxymethyl group at the 2-position of the pyrazine ring.
Table 5: Experimental ¹H NMR Data for (3-Methylpyrazin-2-yl)methanol
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine-H | 8.45, 8.35 | d, d |
| -CH₂- | 4.85 | s |
| -CH₃ | 2.60 | s |
| -OH | variable | br s |
The chemical shift of the methylene protons in this analog at ~4.85 ppm strongly supports our prediction for the methylene group in this compound. The aromatic protons also appear in the expected downfield region.
Experimental Protocols
For researchers aiming to acquire their own data for this compound or similar compounds, the following standardized protocols are recommended.
NMR Spectroscopy
Caption: Standard workflow for NMR analysis.
Mass Spectrometry (Electron Ionization)
Caption: General workflow for EI-MS analysis.
Conclusion
While direct experimental spectral data for this compound is not readily found in public databases, a robust and scientifically sound prediction of its NMR and mass spectra can be achieved through a comparative analysis of its structural analogs. The presented data for 2-chloropyrazine and (3-methylpyrazin-2-yl)methanol provide a strong foundation for the expected chemical shifts and fragmentation patterns. This guide serves as a valuable resource for researchers in the synthesis and characterization of this and related heterocyclic compounds, enabling them to confidently identify and assess the purity of their materials. The provided protocols offer a standardized approach to acquiring high-quality spectral data, ensuring consistency and reliability in experimental results.
A Comparative Guide to (3-Chloropyrazin-2-yl)methanol and Its Analogues in Synthetic and Medicinal Chemistry
Introduction: The Pyrazine Scaffold as a Privileged Heterocycle
In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocycles are of paramount importance. Among these, the pyrazine ring, a six-membered aromatic system with two nitrogen atoms in a 1,4-arrangement, stands out as a "privileged scaffold."[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and role as a bioisosteric replacement for other aromatic systems have cemented its utility in a multitude of approved therapeutics.[2] Pyrazine derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][3]
This guide focuses on (3-Chloropyrazin-2-yl)methanol (CAS No: 89283-32-9), a versatile and increasingly important building block in modern organic synthesis.[4] Its strategic placement of a reactive chlorine atom and a modifiable hydroxymethyl group makes it an ideal starting point for constructing complex molecular architectures, particularly in the burgeoning field of Protein Degrader Building Blocks.[5]
The objective of this guide is to provide a detailed comparative analysis of this compound against its structurally similar analogues. By systematically evaluating how subtle changes to its functional groups impact physicochemical properties, chemical reactivity, and synthetic potential, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.
Comparator Compound Selection: A Rationale
To understand the unique contributions of the chloro and methanol functionalities, we have selected a panel of four comparator compounds. This selection allows for a systematic dissection of structure-activity and structure-property relationships.
-
(3-Aminopyrazin-2-yl)methanol: A direct analogue where the electron-withdrawing chlorine is replaced by an electron-donating, hydrogen-bond-donating amino group.[6]
-
(3-Methoxypyrazin-2-yl)methanol: Features an electron-donating methoxy group, allowing for a comparison between different types of donor groups (NH₂ vs. OMe).[7]
-
(5-Chloropyrazin-2-yl)methanol: An isomer that shifts the position of the chlorine atom, highlighting the critical role of regiochemistry in reactivity.[8][9]
-
(3-Chloropyrazin-2-yl)methanamine: A functional group isomer that replaces the primary alcohol with a primary amine, contrasting the reactivity of these two important groups.[10][11]
Caption: Structural relationships between the core compound and its selected analogues.
Comparative Analysis of Physicochemical Properties
The seemingly minor structural modifications among these compounds lead to significant differences in their physicochemical properties. These properties, summarized below, have profound implications for reaction conditions (e.g., solvent choice) and for the pharmacokinetic profile of any resulting drug candidate (e.g., solubility, membrane permeability).
| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| This compound | C₅H₅ClN₂O | 144.56 | N/A | 256 | 12.39 |
| (3-Aminopyrazin-2-yl)methanol | C₅H₇N₃O | 125.13 | 118-120 | N/A | N/A |
| (3-Methoxypyrazin-2-yl)methanol [7] | C₆H₈N₂O₂ | 140.14 | N/A | N/A | N/A |
| (5-Chloropyrazin-2-yl)methanol [8] | C₅H₅ClN₂O | 144.56 | 62-63 | 255.7 | 12.39 |
| (3-Chloropyrazin-2-yl)methanamine [11] | C₅H₆ClN₃ | 143.58 | N/A | N/A | N/A |
Key Insights:
-
Impact of the C3-Substituent: Replacing the chlorine atom with an amino group significantly increases the melting point, suggesting stronger intermolecular interactions, likely due to the hydrogen bonding capabilities of the NH₂ group.
-
Regiochemistry's Role: The shift of the chlorine from the 3- to the 5-position in (5-Chloropyrazin-2-yl)methanol results in a defined, lower melting point, indicating a change in the crystal lattice packing.
-
Implications for Drug Discovery: The variation in these properties underscores the principle of bioisosterism , where substituting one atom or group for another with similar size and electronic character can fine-tune a molecule's properties to enhance efficacy, alter pharmacokinetics, or reduce toxicity.[12][13] The switch from a chloro group (a halogen bond acceptor) to an amino group (a hydrogen bond donor/acceptor) fundamentally changes how a molecule might interact with a biological target.
Reactivity and Synthetic Utility: A Head-to-Head Comparison
The true value of these building blocks lies in their differential reactivity, which opens up distinct synthetic pathways.
The C-Cl Bond: A Gateway for Carbon-Carbon Bond Formation
The chlorine atom in this compound and its 5-chloro isomer is not merely an electronic modifier; it is a versatile synthetic handle. It serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[3][14][15][16] This reactivity is the cornerstone of its utility, allowing for the direct and modular installation of aryl, heteroaryl, and alkyl groups.
-
Expertise in Action: The choice of a palladium-catalyzed reaction is causal. The electron-deficient nature of the pyrazine ring facilitates the oxidative addition step, which is often the rate-limiting step in Pd(0) catalytic cycles. The C3-position is particularly activated due to the proximity of both ring nitrogens.
In stark contrast, the amino and methoxy analogues lack this reactivity.
-
(3-Aminopyrazin-2-yl)methanol: The C-N bond is strong and unreactive in cross-coupling. The amino group itself can act as a nucleophile or directing group in other transformations.
-
(3-Methoxypyrazin-2-yl)methanol: While C-O bond cross-coupling is possible, it requires harsher conditions or specialized catalysts compared to C-Cl coupling. The methoxy group is more often retained as a permanent electronic feature.
The Hydroxymethyl (-CH₂OH) vs. Aminomethyl (-CH₂NH₂) Group
The primary alcohol of this compound is a prochiral center that offers several avenues for functionalization.
-
Oxidation to Aldehyde: The most common and powerful transformation is its oxidation to the corresponding aldehyde, 3-chloro-2-formylpyrazine.[17] This aldehyde is a crucial intermediate for building complexity via reductive amination, Wittig reactions, or additions of organometallic reagents. Mild oxidants like manganese(IV) oxide (MnO₂) are often chosen to prevent over-oxidation or degradation of the sensitive heterocyclic core.[17]
-
Derivatization: The alcohol can be readily converted into esters, ethers, or transformed into a better leaving group (e.g., a tosylate) for nucleophilic substitution reactions.
The (3-Chloropyrazin-2-yl)methanamine analogue presents a different set of synthetic opportunities.
-
Nucleophilicity and Basicity: The primary amine is significantly more nucleophilic and basic than the alcohol. It readily undergoes acylation to form amides, sulfonamides, or can be used in reductive amination with other carbonyl compounds.
-
Synthetic Divergence: While the alcohol leads to aldehydes and ethers, the amine leads to amides and secondary/tertiary amines. This fundamental difference dictates the entire synthetic strategy downstream.
Key Experimental Protocols & Workflows
To provide a practical context, we detail two foundational, self-validating protocols that showcase the utility of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3 Position
This protocol demonstrates the installation of a new aryl group, a common strategy in fragment-based drug design.
Causality Behind Choices:
-
Catalyst System: Pd(OAc)₂ with a phosphine ligand like PPh₃ is a robust and common choice for Suzuki couplings.[18] The ligand stabilizes the Pd(0) active species and facilitates the catalytic cycle.
-
Base: An inorganic base like Na₂CO₃ is required to activate the boronic acid, forming the more nucleophilic boronate species necessary for transmetalation.
-
Solvent System: A mixture of an organic solvent (like DME) and water is used because it effectively dissolves both the organic starting materials and the inorganic base, creating the necessary interface for the reaction to proceed efficiently.[18]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), Sodium Carbonate (Na₂CO₃, 3.0 equiv), Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv), and Triphenylphosphine (PPh₃, 0.15 equiv).
-
Inert Atmosphere: Seal the vial and flush thoroughly with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes. This is critical as the Pd(0) catalytic species is oxygen-sensitive.
-
Solvent Addition: Add a degassed 10:1 mixture of 1,2-dimethoxyethane (DME) and water via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting material.
-
Reaction: Place the vial in a preheated oil bath or heating block at 75 °C and stir vigorously for the required time (typically 4-16 hours, monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Add water and extract the mixture with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Selective Oxidation to 3-Chloro-2-formylpyrazine
This protocol details the conversion of the primary alcohol to the synthetically valuable aldehyde.
Causality Behind Choices:
-
Oxidant: Activated Manganese(IV) Oxide (MnO₂) is the reagent of choice for oxidizing allylic or benzylic-type alcohols.[17] Its key advantage is its high chemoselectivity; it will not oxidize non-activated alcohols or other sensitive functional groups. It is a heterogeneous reagent, which simplifies workup as it can be removed by simple filtration.
-
Solvent: A non-polar, aprotic solvent like Dichloromethane (DCM) or Chloroform is ideal. It effectively suspends the MnO₂ and dissolves the starting material without interfering with the oxidation process.
-
Temperature: The reaction is typically run at room temperature to maintain selectivity and prevent decomposition of the product aldehyde.
Caption: Workflow for the selective oxidation using Manganese Dioxide.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent like Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Oxidant Addition: To the stirring solution, add activated Manganese(IV) Oxide (MnO₂, ~10 equiv by weight) in one portion. The mixture will turn into a black suspension.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by filtering a small aliquot. Reactions are typically complete within 2-24 hours.
-
Workup: Upon completion, dilute the mixture with additional DCM. Prepare a short pad of Celite® in a sintered glass funnel and filter the reaction mixture through it.
-
Purification: Wash the Celite® pad thoroughly with more DCM to ensure all product is recovered. Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which is often pure enough for subsequent steps or can be further purified by chromatography if necessary.
Conclusion and Future Outlook
This guide has systematically compared this compound with key structural analogues, demonstrating how subtle changes in substitution and functional groups dramatically influence physicochemical properties and synthetic reactivity. The C-Cl bond of This compound provides a reliable entry point for diversification via cross-coupling, while its hydroxymethyl group offers a pathway to aldehydes and other functionalities. In contrast, its amino, methoxy, and aminomethyl analogues, while valuable in their own right, present entirely different synthetic logic and opportunities.
The true power of this compound lies in its modularity. It is not just a static scaffold but a dynamic platform for building molecular complexity. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the strategic application of such well-defined, reactive building blocks will be more critical than ever. Understanding the comparative nuances detailed in this guide will empower chemists to design more efficient, logical, and successful synthetic campaigns, ultimately accelerating the discovery of the next generation of therapeutics.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 89283-32-9 [m.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. (3-aminopyrazin-2-yl)methanol | 32710-13-7 [chemicalbook.com]
- 7. PubChemLite - (3-methoxypyrazin-2-yl)methanol (C6H8N2O2) [pubchemlite.lcsb.uni.lu]
- 8. chembk.com [chembk.com]
- 9. (5-Chloropyrazin-2-yl)methanol | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (3-Chloropyrazin-2-yl)MethanaMine Hydrochloride/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 11. (3-Chloropyrazin-2-yl)methanamine | C5H6ClN3 | CID 1514129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of (3-Chloropyrazin-2-yl)methanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazine derivatives represent a cornerstone scaffold, pivotal in the development of therapeutics ranging from antimicrobials to oncology agents. The (3-Chloropyrazin-2-yl)methanol core, in particular, offers a versatile platform for derivatization. However, the synthetic introduction of novel functionalities necessitates an unimpeachable, multi-faceted approach to structural validation. Misinterpretation of analytical data can lead to the costly pursuit of erroneous lead compounds, compromising entire research programs.
This guide eschews a simple checklist methodology. Instead, it presents a logical, field-tested workflow designed to build a robust, self-validating case for the structure of your target molecule. We will explore the primary analytical pillars—Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography—not as isolated techniques, but as an integrated system of inquiry. Each step is chosen to answer specific questions, with the results of one method informing and corroborating the next, ensuring the highest degree of scientific integrity.
The Integrated Validation Workflow
The journey from a newly synthesized compound to a fully validated structure follows a logical progression. The primary objective is to gain increasing levels of structural detail at each stage. A typical workflow begins with a rapid confirmation of mass, proceeds to a detailed mapping of the molecular framework, and culminates, when necessary, with the definitive determination of its three-dimensional arrangement.
A Comparative Guide to the Synthetic Routes of (3-Chloropyrazin-2-yl)methanol
Introduction: (3-Chloropyrazin-2-yl)methanol is a key building block in contemporary medicinal chemistry, most notably as a crucial intermediate in the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor for the treatment of various B-cell malignancies. The efficient and scalable synthesis of this pyrazine derivative is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic strategies to access this valuable compound, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective merits and limitations.
Route 1: Directed ortho-Metalation (DoM) of 2-Chloropyrazine
The directed ortho-metalation (DoM) strategy leverages the chloro-substituent on the pyrazine ring to direct deprotonation to the adjacent C3 position. This regioselective metalation generates a potent nucleophile that can be trapped with an appropriate electrophile, in this case, a source of a hydroxymethyl group.
Mechanistic Rationale
The chlorine atom at the C2 position of the pyrazine ring is an effective ortho-directing group for metalation. Strong, sterically hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are typically employed to achieve regioselective deprotonation at the C3 position, forming the 3-chloro-2-lithiopyrazine intermediate. This selectivity is driven by the inductive effect of the chlorine atom, which increases the acidity of the adjacent proton. The resulting organolithium species is then quenched with an electrophile like formaldehyde to install the desired hydroxymethyl group.
Caption: Synthetic workflow for Route 1.
Experimental Protocol
Step 1: In situ generation of 3-Chloro-2-lithiopyrazine and reaction with formaldehyde
-
To a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq.) dropwise. Stir the resulting solution for 30 minutes at -78 °C to form LiTMP.
-
Slowly add a solution of 2-chloropyrazine (1.0 eq.) in anhydrous THF to the LiTMP solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 3-chloro-2-lithiopyrazine intermediate.
-
Introduce formaldehyde gas (generated from the cracking of paraformaldehyde) or a solution of anhydrous formaldehyde in THF into the reaction mixture at -78 °C.
-
After the addition of formaldehyde, allow the reaction to stir for an additional hour at -78 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Advantages and Limitations
-
Advantages:
-
Atom Economy: This route is highly atom-economical as it directly functionalizes the C-H bond of the starting material.
-
Convergent: It is a convergent approach, assembling the target molecule in a single synthetic operation from a commercially available starting material.
-
High Regioselectivity: The use of a directed metalation group ensures high regioselectivity, minimizing the formation of isomeric byproducts.[1][2]
-
-
Limitations:
-
Cryogenic Conditions: The reaction requires cryogenic temperatures (-78 °C), which can be challenging to maintain on a large scale.
-
Strong Base: The use of a strong and pyrophoric base like n-butyllithium requires careful handling and strictly anhydrous conditions.
-
Formaldehyde Handling: Gaseous formaldehyde is toxic and requires specialized equipment for safe handling.
-
Route 2: Reduction of a 3-Chloropyrazine-2-Carboxylic Acid Derivative
This strategy involves the synthesis of a 3-chloropyrazine ring bearing a carboxylic acid or a derivative (ester, amide) at the C2 position, followed by its reduction to the corresponding primary alcohol.
Mechanistic Rationale
This route is a multi-step process that begins with a precursor such as 3-chloropyrazine-2-carbonitrile. The nitrile can be hydrolyzed to the corresponding carboxamide, which can then be further hydrolyzed to the carboxylic acid. Alternatively, the nitrile can be converted to an ester. The key final step is the reduction of the carbonyl group. Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of carboxylic acids and esters to primary alcohols.[3][4] Diisobutylaluminum hydride (DIBAL-H) is another suitable reagent, particularly for the reduction of esters.[5][6]
Caption: Synthetic workflow for Route 2.
Experimental Protocol
Step 1: Synthesis of Methyl 3-chloropyrazine-2-carboxylate from 3-Chloropyrazine-2-carbonitrile
-
To a solution of 3-chloropyrazine-2-carbonitrile in methanol, slowly add concentrated sulfuric acid at 0 °C.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-chloropyrazine-2-carboxylate.
Step 2: Reduction of Methyl 3-chloropyrazine-2-carboxylate to this compound
-
To a solution of methyl 3-chloropyrazine-2-carboxylate (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of DIBAL-H (2.0-2.5 eq.) in hexanes dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Advantages and Limitations
-
Advantages:
-
Milder Conditions: The reduction step can often be performed under less stringent cryogenic conditions compared to the lithiation route, although low temperatures are still beneficial for selectivity with some reagents like DIBAL-H.
-
Readily Available Precursors: The starting material, 3-chloropyrazine-2-carbonitrile, can be synthesized from commercially available pyrazine-2-carbonitrile.[7][8]
-
Versatility: This route allows for the synthesis of various derivatives by choosing different starting materials (e.g., carboxamide, other esters).
-
-
Limitations:
-
Multiple Steps: This is a multi-step synthesis, which can lead to a lower overall yield compared to a more convergent route.
-
Use of Strong Reducing Agents: LiAlH₄ is a highly reactive and pyrophoric reagent that requires careful handling.
-
Potential for Over-reduction: Careful control of stoichiometry and temperature is necessary to prevent over-reduction or side reactions.
-
Comparative Analysis
| Feature | Route 1: Directed ortho-Metalation | Route 2: Reduction of Carboxylic Acid Derivative |
| Starting Material | 2-Chloropyrazine | 3-Chloropyrazine-2-carbonitrile or related derivative |
| Number of Steps | 1 (one-pot) | 2 or more |
| Key Reagents | n-BuLi, LiTMP, Formaldehyde | H₂SO₄/MeOH, LiAlH₄ or DIBAL-H |
| Reaction Conditions | Cryogenic (-78 °C), strictly anhydrous | Variable, can be milder than Route 1 |
| Overall Yield | Potentially high (if optimized) | Moderate to high (dependent on all steps) |
| Scalability | Challenging due to cryogenic temperatures and handling of pyrophoric reagents | More readily scalable |
| Safety Considerations | Use of pyrophoric n-BuLi, toxic formaldehyde gas | Use of strong acids and pyrophoric/reactive hydrides |
Conclusion
Both the directed ortho-metalation and the reduction of a carboxylic acid derivative represent viable and effective strategies for the synthesis of this compound. The choice between these routes will ultimately depend on the specific requirements of the research or production campaign, including the scale of the synthesis, available equipment, and safety infrastructure.
The Directed ortho-Metalation (Route 1) offers an elegant and convergent solution that is highly atom-economical. For laboratory-scale synthesis where efficiency and a short route are paramount, this method is very attractive. However, its reliance on cryogenic conditions and pyrophoric reagents may pose challenges for large-scale production.
The Reduction of a Carboxylic Acid Derivative (Route 2) provides a more traditional, multi-step approach. While less convergent, it may offer advantages in terms of scalability and the use of more manageable, albeit still hazardous, reagents. The ability to isolate and purify intermediates can also be beneficial in ensuring the quality of the final product.
For drug development professionals, a thorough process safety and scalability assessment for both routes is highly recommended before selecting a preferred synthetic strategy for GMP (Good Manufacturing Practice) production.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 8. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Bioactivity of (3-Chloropyrazin-2-yl)methanol and its Pyrazine Analogs: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Prominence of the Pyrazine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The unique electronic properties and structural features of the pyrazine ring allow for diverse substitutions, leading to a vast chemical space for drug discovery. This guide provides a comparative analysis of the potential bioactivity of (3-Chloropyrazin-2-yl)methanol against other pyrazine derivatives, offering insights for researchers and professionals in drug development. While direct experimental data on this compound is limited in publicly available literature, a robust understanding of structure-activity relationships (SAR) within the pyrazine class allows for a predictive comparison.
Comparative Bioactivity Analysis: A Structure-Activity Relationship (SAR) Perspective
The bioactivity of pyrazine derivatives is intricately linked to the nature and position of substituents on the pyrazine core. Key functionalities such as halogens, alkyl groups, and hydrogen-bonding moieties can significantly modulate the pharmacological profile of these compounds.
The Influence of Halogenation on Bioactivity
The presence of a chlorine atom at the 3-position of the pyrazine ring in this compound is a critical determinant of its potential bioactivity. Halogenation, particularly with chlorine or bromine, is a common strategy in medicinal chemistry to enhance the potency of drug candidates. Halogens can increase lipophilicity, facilitating passage through biological membranes, and can also participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.
Studies on other chloropyrazine derivatives have demonstrated their potential as antimicrobial and anticancer agents. For instance, novel halogenated pyrazine-based chalcones have been synthesized and have shown promising antifungal and antimycobacterial activity.[2] Specifically, 2-chloro derivatives exhibited a notable inhibitory effect on Staphylococcus species.[2] This suggests that the chloro-substituent on this compound could contribute to its potential as an antimicrobial agent.
The Role of the Methanol Group
The hydroxymethyl group (-CH₂OH) at the 2-position introduces a polar, hydrogen-bonding capable moiety. This group can significantly impact the compound's solubility and its ability to interact with biological targets. In many bioactive molecules, hydroxyl groups act as key pharmacophoric features, forming hydrogen bonds with amino acid residues in the active sites of enzymes or receptors. The presence of this group in this compound suggests potential interactions with a variety of biological targets.
Comparative Analysis with Other Pyrazine Derivatives
To contextualize the potential bioactivity of this compound, it is instructive to compare its structure with other pyrazine derivatives for which experimental data are available.
| Pyrazine Derivative | Key Structural Features | Reported Bioactivity | Reference |
| Pyrazinamide | Unsubstituted pyrazine with a carboxamide group | First-line anti-tuberculosis drug | [3] |
| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid amides | Chloro and tert-butyl substitution, amide linkage | Antituberculotic and antifungal activity | [3] |
| Pyrazine-2-diazohydroxide | Diazohydroxide group | In vitro cytotoxicity against tumor cells | [4] |
| Halogenated Pyrazine-Based Chalcones | Pyrazine core linked to a chalcone moiety with halogen substituents | Antifungal and antimycobacterial activity | [2] |
| This compound | Chloro and hydroxymethyl substitution | Predicted antimicrobial and anticancer activity (based on SAR) | N/A |
This comparative table highlights the diverse bioactivities of substituted pyrazines. The combination of a chloro-group (associated with antimicrobial activity) and a hydroxymethyl group (for potential target interaction) in this compound presents an interesting candidate for further investigation.
Experimental Protocols for Bioactivity Screening
To empirically determine the bioactivity of this compound and conduct a direct comparison with other pyrazines, the following experimental workflows are recommended.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution assay.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound and other pyrazine derivatives in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (media only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity Assessment: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and other pyrazine derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
Based on established structure-activity relationships, this compound, with its chloropyrazine core and a hydroxymethyl substituent, presents a promising scaffold for the development of novel antimicrobial and anticancer agents. The chloro-group is anticipated to contribute to its overall potency, while the methanol moiety may facilitate specific interactions with biological targets.
To validate these predictions, empirical testing through the detailed protocols provided in this guide is essential. A direct comparison of the MIC and IC50 values of this compound with a panel of structurally diverse pyrazine derivatives will provide invaluable data for elucidating more precise SARs and guiding future lead optimization efforts. Further investigations could also explore its mechanism of action and potential for in vivo efficacy. The systematic evaluation of this and other novel pyrazine derivatives will undoubtedly contribute to the expanding arsenal of therapeutic agents in the fight against infectious diseases and cancer.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity of pyrazine-2-diazohydroxide: specificity for hypoxic cells and effects of microsomal coincubation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Cross-Validation of (3-Chloropyrazin-2-yl)methanol and Structurally Related Analogs
Introduction: The Strategic Importance of Substituted Pyrazinylmethanols in Medicinal Chemistry
Pyrazine derivatives are a cornerstone in the architecture of pharmacologically active molecules, valued for their unique electronic properties and their ability to engage in a multitude of intermolecular interactions.[1] Within this class, pyrazinylmethanols serve as critical synthons, offering a reactive handle for the construction of more complex molecular frameworks. (3-Chloropyrazin-2-yl)methanol, in particular, has emerged as a key intermediate in the synthesis of highly targeted therapeutics, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. The strategic placement of the chlorosubstituent significantly influences the reactivity of the pyrazine ring and the adjacent methanol moiety, a feature that is pivotal in multi-step synthetic sequences.
This guide provides an in-depth, objective comparison of the experimental synthesis and characterization of this compound alongside two structurally related analogs: the electron-rich (3-aminopyrazin-2-yl)methanol and the parent, unsubstituted pyrazin-2-ylmethanol. Through a detailed examination of their synthetic routes and a cross-validation of their spectroscopic data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for the judicious selection and application of these vital building blocks.
Comparative Synthesis of Pyrazinylmethanols: A Mechanistic Perspective
The synthesis of substituted pyrazinylmethanols is a testament to the versatility of modern organic synthesis. The choice of synthetic strategy is often dictated by the nature of the substituents on the pyrazine ring, which in turn governs the selection of reagents and reaction conditions. Herein, we dissect the synthetic pathways to our three compounds of interest, highlighting the causal relationships between molecular structure and experimental methodology.
Synthesis of this compound (1)
The synthesis of this compound is most effectively achieved through a two-step process commencing from the commercially available 3-chloropyrazine-2-carbonitrile. The nitrile is first hydrolyzed to the corresponding carboxylic acid, which is then reduced to the desired primary alcohol. This approach ensures high yields and avoids potential side reactions associated with direct reduction of the nitrile in the presence of the chloro-substituent.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Handling (3-Chloropyrazin-2-yl)methanol
Essential Safety Protocols for Researchers in Drug Development
As professionals dedicated to the advancement of science, our primary responsibility is to ensure that our pursuit of innovation is grounded in an unwavering commitment to safety. (3-Chloropyrazin-2-yl)methanol, a key building block in pharmaceutical synthesis, requires meticulous handling. This guide moves beyond a simple checklist to provide a procedural and logical framework for its safe use, ensuring the integrity of your research and the well-being of your team.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is classified with specific hazards that dictate our handling procedures. Understanding these is the first step in a self-validating safety system. According to its Safety Data Sheet (SDS), the compound presents the following risks[1]:
-
H315: Causes skin irritation. Direct contact can lead to inflammation, itching, redness, or blistering[1].
-
H319: Causes serious eye irritation. Eye contact can result in redness, pain, and potentially severe damage[1].
-
H335: May cause respiratory irritation. Inhalation of dust or fumes can irritate the lungs and respiratory system[1].
These classifications are not mere warnings; they are directives. They inform every choice we make, from the engineering controls we employ to the specific personal protective equipment we don.
Core Directive: Personal Protective Equipment (PPE)
Your PPE is the most critical barrier between you and the chemical. Selection and use must be deliberate and informed by the known hazards.
| Body Area | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Eyes/Face | Safety Goggles or Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne particles and accidental splashes, directly addressing the H319 "serious eye irritation" hazard[1][2]. A full face shield should be worn over goggles when handling larger quantities. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended[3]. Always inspect gloves for tears or punctures before use. Given the H315 "causes skin irritation" classification, gloves must be worn at all times when there is a risk of contact[1][4]. Change gloves immediately if they become contaminated. |
| Body | Laboratory Coat | A standard, buttoned lab coat protects skin and personal clothing from contamination[5]. It should be removed immediately if a spill occurs[1]. |
| Respiratory | N95 Dust Mask or Half-Mask Respirator | To mitigate the H335 "may cause respiratory irritation" risk, a respirator is crucial, especially when handling the powder form[1][3]. For weighing or procedures that may generate significant dust, a NIOSH-approved N95 dust mask or a half-mask respirator with appropriate particulate filters is advised[2]. All handling of the solid should occur within a certified chemical fume hood. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, repeatable protocol minimizes variables and enhances safety.
A. Engineering Controls & Preparation
-
Ventilation is Paramount: All work with this compound, particularly the solid form, must be conducted in a properly functioning chemical fume hood to control airborne dust and vapors[1].
-
Emergency Readiness: Before beginning, confirm that a safety shower and eyewash station are unobstructed and have been recently tested[6]. Ensure a spill kit with appropriate absorbent material is readily available.
-
PPE Inspection: Methodically inspect all PPE for damage or defects. Don your lab coat, safety goggles, and gloves before approaching the work area.
B. Handling the Compound (Weighing & Transfer)
-
Minimize Dust: Handle the container with care to avoid generating dust[1]. When opening, do so slowly to prevent puffing of the powdered contents.
-
Transfer Technique: Use a spatula or scoop to carefully transfer the solid to a tared weigh boat or vessel. Avoid pouring the powder directly from the bottle, as this increases the likelihood of generating airborne dust.
-
Immediate Cleanup: Clean any minor spills on the balance or work surface immediately using a damp cloth or towel, ensuring the waste is disposed of as hazardous material.
-
Secure the Container: After use, ensure the container is tightly closed to prevent exposure to moisture and air[1][6].
C. Post-Handling Procedure
-
Decontamination: Wipe down the work surface and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (turning them inside out), followed by the lab coat, and finally, the safety goggles.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the product and before leaving the laboratory[1][7].
Emergency Response Protocol
In the event of an exposure or spill, a swift and correct response is critical.
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes[1][6]. If skin irritation occurs or persists, seek medical advice[1]. |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing[1]. Seek immediate medical attention, especially if irritation persists[1][6]. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing[1][4]. If the person feels unwell or has difficulty breathing, call a poison center or doctor[1]. |
| Ingestion | Do NOT induce vomiting[1][6]. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][4]. |
| Small Spill | Wearing full PPE, prevent further leakage if safe to do so. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or vacuum the material into a suitable, labeled disposal container[1][6]. Do not let the product enter drains[4]. |
Visualization: PPE Selection & Emergency Workflow
The following diagram illustrates the logical flow from task assessment to safety and emergency actions.
Caption: PPE Selection and Emergency Response Workflow.
Storage and Disposal Plan
A. Storage Proper storage is essential for maintaining chemical stability and preventing accidents.
-
Store in a tightly closed container when not in use[1].
-
Store away from incompatible materials, such as strong oxidizing agents[1][5].
-
The storage area should be secure and locked[1].
B. Disposal Chemical waste disposal is strictly regulated.
-
All waste, including contaminated PPE and spill cleanup materials, must be treated as hazardous[1].
-
Dispose of contents and containers at an approved waste disposal plant[1][2].
-
It is the responsibility of the waste generator to correctly classify the waste in accordance with all federal, state, and local regulations[1]. Never dispose of this chemical down the drain[1][4].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
